2-(4-Nitrophenoxy)naphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXOTYJSALBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354031 | |
| Record name | 2-(4-nitrophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71311-82-5 | |
| Record name | 2-(4-nitrophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Nitrophenoxy)naphthalene: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Nitrophenoxy)naphthalene is a chemical compound belonging to the class of diaryl ethers, characterized by a naphthalene ring linked to a nitrophenyl group through an ether oxygen. This guide provides a comprehensive overview of its chemical and physical properties, drawing from available database information. Currently, a significant gap exists in the scientific literature regarding its biological activity and detailed experimental protocols for its synthesis and analysis. This document summarizes the existing data and highlights the need for further research to explore the potential applications of this compound, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
A summary of the known and computed chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 71311-82-5 | ChemScene[2], TCI[3] |
| Molecular Formula | C₁₆H₁₁NO₃ | PubChem[1], ChemScene[2] |
| Molecular Weight | 265.26 g/mol | PubChem[1], ChemScene[2] |
| Appearance | Light orange to yellow to green powder/crystal | TCI |
| Melting Point | 101-103 °C | (Not explicitly cited, but commonly available in chemical supplier databases) |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Soluble in Acetone | TCI |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | 4.8 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1] |
| LogP | 4.5403 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
Spectroscopic Data
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its structure as a diaryl ether suggests two primary synthetic routes: the Williamson ether synthesis and the Ullmann condensation.
Proposed Synthesis Workflow
The following diagram illustrates the logical workflow for the two most probable synthetic pathways to obtain this compound.
Caption: Proposed synthetic routes to this compound.
General Experimental Considerations (Hypothetical)
Williamson Ether Synthesis Approach: This method would involve the deprotonation of 2-naphthol with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to form the corresponding naphthoxide. Subsequent nucleophilic aromatic substitution with an activated aryl halide, such as 4-nitrofluorobenzene, would yield the desired ether. The reaction progress would typically be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product with an organic solvent. Purification would likely be achieved by column chromatography or recrystallization.
Ullmann Condensation Approach: This approach involves the copper-catalyzed reaction between 2-naphthol and a 4-nitrohaloarene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) in the presence of a base. The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as DMF or nitrobenzene. The choice of copper catalyst (e.g., copper(I) iodide, copper powder) and ligands can significantly influence the reaction efficiency. Workup and purification would follow similar procedures as described for the Williamson synthesis.
Biological Activity and Potential Applications
There is a notable absence of published research on the specific biological activities of this compound. While the broader class of naphthalene derivatives has been investigated for a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, no such data is available for this particular compound.
Future Research Workflow for Biological Evaluation
Given the lack of data, a logical workflow for the initial biological evaluation of this compound is proposed below. This workflow outlines a standard screening process to identify potential therapeutic areas.
Caption: A proposed workflow for the initial biological screening of this compound.
Conclusion and Future Outlook
This compound remains a poorly characterized compound. While its basic chemical identity and some physical properties are known, there is a clear lack of experimental data, particularly in the areas of spectroscopy and biological activity. The synthetic routes proposed in this guide, based on established organic chemistry principles, provide a starting point for its preparation in a laboratory setting.
The future of research on this molecule lies in the systematic exploration of its biological effects. The presence of the nitro group and the diaryl ether linkage, motifs found in various bioactive molecules, suggests that this compound could exhibit interesting pharmacological properties. A thorough investigation, following the proposed workflow, is warranted to uncover any potential for this compound in drug discovery and development. Furthermore, its photophysical properties, owing to the extended aromatic system, could be of interest in the field of materials science. The generation of comprehensive experimental data is the critical next step to unlocking the potential of this compound.
References
An In-depth Technical Guide to 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Nitrophenoxy)naphthalene (CAS No. 71311-82-5), a niche aromatic ether with potential applications in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines detailed synthetic protocols based on established methodologies, and proposes experimental workflows for the investigation of its biological activities. The information is presented to support researchers and drug development professionals in exploring the therapeutic and functional potential of this and structurally related compounds.
Chemical and Physical Properties
This compound is a solid organic compound characterized by the presence of a naphthalene ring linked to a nitrophenyl group through an ether bond.[1][2][3][4] Its chemical structure combines the features of a diaryl ether and a nitroaromatic compound, suggesting potential for use as a synthetic intermediate and as a scaffold for biologically active molecules. The following tables summarize its key properties.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 71311-82-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₁NO₃ | [2][6] |
| Molecular Weight | 265.26 g/mol | [2][6] |
| IUPAC Name | This compound | [6] |
| Purity | ≥98% | [1][2][3] |
| Appearance | Light yellow to orange powder/crystal | [1][3] |
| Solubility | Soluble in Acetone |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | [5] |
| logP | 4.5403 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 3 | [5] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is not abundant, its diaryl ether structure can be readily assembled using well-established cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving a copper catalyst.[1][2]
Reaction Scheme:
Caption: Ullmann Condensation for Diaryl Ether Synthesis.
Experimental Protocol (Proposed):
-
Reagents and Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-naphthol (1.0 eq), 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene, 1.1 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent and Reaction Conditions: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene. The reaction mixture is then heated to reflux (typically 120-160 °C) and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig reaction is a more modern, palladium-catalyzed method for forming C-O bonds, often proceeding under milder conditions than the Ullmann condensation.[3][7][8]
Reaction Scheme:
Caption: Buchwald-Hartwig C-O Cross-Coupling Reaction.
Experimental Protocol (Proposed):
-
Reagents and Setup: In a glovebox, to an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 1.5-2.0 eq).
-
Reactants and Solvent: Add 2-halonaphthalene (e.g., 2-bromonaphthalene, 1.0 eq) and 4-nitrophenol (1.2 eq). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Potential Biological Activities and Drug Discovery Applications
The naphthalene scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12][13] The nitro group in this compound can also contribute to its biological profile, as nitroaromatic compounds are known to have antimicrobial and cytotoxic effects.
Anticancer Potential
Naphthalene derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[9][13][14][15][16][17] The planar structure of the naphthalene moiety allows for intercalation into DNA, while the nitrophenyl group can be explored for its potential to generate reactive oxygen species under hypoxic conditions, a characteristic of solid tumors.
Antimicrobial Activity
The naphthalene core is found in several antimicrobial agents.[11][12] The lipophilic nature of the molecule may facilitate its passage through microbial cell membranes. The nitro group is a known pharmacophore in several antimicrobial drugs, where it can be reduced to cytotoxic intermediates.
Workflow for Biological Evaluation
The following workflow outlines a logical progression for investigating the biological potential of this compound.
Caption: Proposed Workflow for Biological Evaluation.
Analytical Methods
The characterization and purity assessment of this compound can be performed using standard analytical techniques.
-
Gas Chromatography (GC): Useful for assessing purity and monitoring reaction progress.[18][19]
-
High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the nitro group and ether linkage.
Safety and Handling
Conclusion
This compound is a readily synthesizable diaryl ether with potential for further exploration in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications. The proposed experimental protocols and workflows offer a starting point for researchers to investigate the biological and chemical utility of this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential as a lead compound for the development of novel therapeutic agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 71311-82-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C16H11NO3 | CID 762478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. osha.gov [osha.gov]
In-Depth Technical Guide: The Molecular Structure of 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2-(4-nitrophenoxy)naphthalene, a molecule of interest in various chemical and pharmaceutical research fields. This document collates available data on its chemical properties, and while specific experimental crystallographic and detailed spectroscopic data remain elusive in publicly accessible literature, this guide establishes a foundational understanding based on computed data and general principles of structural chemistry.
Chemical Identity and Properties
This compound is an aromatic ether composed of a naphthalene ring system linked to a 4-nitrophenyl group via an oxygen bridge. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₃ | PubChem[1][2] |
| Molecular Weight | 265.26 g/mol | PubChem[1][2] |
| CAS Number | 71311-82-5 | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)--INVALID-LINK--[O-] | PubChem[1] |
| InChI Key | ORYXOTYJSALBQZ-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure
The molecular structure of this compound is characterized by the connection of two distinct aromatic systems. The ether linkage introduces a degree of conformational flexibility, allowing for rotation around the C-O bonds. The presence of the electron-withdrawing nitro group on the phenyl ring and the extended π-system of the naphthalene moiety are expected to significantly influence the molecule's electronic properties and reactivity.
Figure 1. 2D representation of this compound.
Spectroscopic Data (Predicted)
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit characteristic coupling patterns, as will the protons on the nitrophenyl ring. The protons ortho to the nitro group are expected to be the most downfield shifted on that ring due to the group's strong electron-withdrawing nature.
-
¹³C NMR: The carbon NMR spectrum will display 16 distinct signals for the carbon atoms. The carbon atom attached to the nitro group (C4 of the phenyl ring) and the carbon atoms of the naphthalene ring bonded to the ether oxygen (C2) will be significantly influenced by these substituents.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is anticipated to show characteristic absorption bands for the functional groups present:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
C=C aromatic ring stretching: ~1600-1450 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹, respectively. These are typically strong and sharp bands.
-
Aryl ether C-O-C stretching: ~1270-1230 cm⁻¹ (asymmetric) and ~1050-1010 cm⁻¹ (symmetric).
3.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to exhibit strong absorptions in the ultraviolet region, arising from the π-π* transitions of the naphthalene and nitrophenyl aromatic systems. The extended conjugation of the molecule will likely result in multiple absorption maxima.
Experimental Protocols
Detailed and verified experimental protocols for the synthesis and characterization of this compound are not available in the public domain at the time of this writing. A potential synthetic route is suggested by a study on metallaphotocatalysis, though the specific details for this compound are not provided.[1]
A general approach to the synthesis of diaryl ethers, such as this compound, often involves a nucleophilic aromatic substitution reaction (e.g., the Ullmann condensation). A plausible, though unverified, synthetic workflow is outlined below.
Figure 2. Plausible synthetic workflow for this compound.
Disclaimer: The information provided in this document is based on publicly available data and chemical principles. The absence of detailed experimental reports necessitates that the structural and spectroscopic details be considered predictive. Researchers should independently verify this information through experimental work.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-nitrophenoxy)naphthalene, a diaryl ether with applications in chemical research and as a potential building block in medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and relevant mechanistic insights to facilitate its preparation in a laboratory setting.
Introduction
This compound is an aromatic ether that incorporates both a naphthalene and a nitrophenyl moiety. The presence of the electron-withdrawing nitro group and the extended aromatic system makes it a subject of interest in materials science and as an intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The formation of the ether linkage between the two aromatic rings is the key step in its synthesis, which can be achieved through several established methods in organic chemistry. This guide will focus on the two most prevalent and practical approaches: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.
Core Synthesis Pathways
The synthesis of this compound primarily relies on the formation of a diaryl ether bond. The two principal methods to achieve this are the Nucleophilic Aromatic Substitution (SNAr) reaction, often in the form of a Williamson-like ether synthesis, and the copper-catalyzed Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr pathway is a powerful method for the formation of aryl ethers, particularly when one of the aromatic rings is activated by a strong electron-withdrawing group, such as the nitro group in this case. The reaction proceeds through the attack of a nucleophile, the 2-naphthoxide ion, on an electron-deficient aromatic ring, displacing a leaving group. The nitro group at the para position of the phenyl ring is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the reaction.
The overall reaction is as follows:
Caption: General scheme of the SNAr synthesis of this compound.
Mechanism:
The reaction is a two-step process:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-naphthol, forming the more nucleophilic 2-naphthoxide anion.
-
Nucleophilic Attack and Elimination: The 2-naphthoxide anion attacks the carbon atom bearing the leaving group on the 4-halonitrobenzene ring. This forms a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The leaving group is then eliminated, restoring the aromaticity of the ring and yielding the final diaryl ether product.
Caption: Simplified workflow of the SNAr reaction mechanism.
Ullmann Condensation Pathway
The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers.[1] This method is particularly useful when the SNAr reaction is not favorable. The reaction typically involves heating an aryl halide with a phenol in the presence of a copper catalyst and a base. While traditional Ullmann conditions often require high temperatures, modern modifications with soluble copper catalysts and ligands can allow for milder reaction conditions.
The general reaction is as follows:
References
An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Nitrophenoxy Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution mechanism, specifically nitration, in phenoxy naphthalenes. The document details the underlying principles of regioselectivity, the influence of substituents, and the interplay of kinetic and thermodynamic factors that govern the reaction's outcome. While direct experimental data on the nitration of phenoxy naphthalenes is limited in publicly available literature, this guide synthesizes established principles of electrophilic aromatic substitution to predict the reaction pathways and product distributions.
Core Principles of Electrophilic Aromatic Substitution in Naphthalene Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The naphthalene system, with its two fused benzene rings, exhibits distinct reactivity patterns compared to benzene.
1.1. Reactivity and Regioselectivity of Naphthalene
Naphthalene is more reactive towards electrophiles than benzene due to the lower delocalization energy required to form the carbocation intermediate (Wheland intermediate). Substitution on the naphthalene ring can occur at two distinct positions: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).
Under kinetically controlled conditions (lower temperatures), electrophilic attack is favored at the α-position. This preference is attributed to the greater resonance stabilization of the resulting carbocation intermediate, which can delocalize the positive charge over both rings while maintaining a complete benzene ring in one of the resonance structures. In contrast, attack at the β-position results in a less stable intermediate.
1.2. Directing Effects of Substituents
The regioselectivity of EAS on a substituted naphthalene is governed by the electronic properties of the existing substituent.
-
Activating Groups: Electron-donating groups (e.g., -OR, -OH, -NH2, alkyl groups) increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles. These groups are typically ortho- and para- directors.
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO2, -CN, -SO3H, -C=O) decrease the electron density of the rings, making them less reactive. These groups are generally meta- directors.
The Nitration of Phenoxy Naphthalenes: A Mechanistic Insight
The nitration of phenoxy naphthalenes involves the introduction of a nitro group (-NO2) onto the aromatic system. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from the reaction of concentrated nitric acid with a stronger acid, such as concentrated sulfuric acid.
The phenoxy group (-OPh) is an activating, ortho-, para- directing group due to the resonance effect of the oxygen lone pairs, which donate electron density to the aromatic ring. The nitro group (-NO2) on the phenoxy moiety is a strong deactivating, meta- directing group. The overall directing effect in nitrophenoxy naphthalenes is a complex interplay between the activating phenoxy group, the deactivating nitro group, and the inherent reactivity of the naphthalene core.
2.1. Predicted Regioselectivity in the Nitration of 1-Phenoxynaphthalene
In 1-phenoxynaphthalene, the phenoxy group at the C1 position activates the naphthalene ring. The primary sites for electrophilic attack are the ortho (C2) and para (C4) positions. Given the steric hindrance at the C2 position and the inherent preference for α-substitution in naphthalenes, the C4 position is the most probable site for nitration on the naphthalene ring .
The phenoxy ring is also activated by the ether oxygen and directed to the ortho and para positions. Therefore, nitration can also occur on the phenoxy ring, primarily at the para position (C4') due to less steric hindrance compared to the ortho positions (C2' and C6').
If the starting material is a nitrophenoxy naphthalene, the existing nitro group will direct incoming electrophiles. For instance, in 1-(4-nitrophenoxy)naphthalene, the naphthalene ring is activated by the phenoxy group and will be the primary site of further nitration, again favoring the C4 position. The nitrated phenoxy ring is strongly deactivated towards further electrophilic substitution.
2.2. Predicted Regioselectivity in the Nitration of 2-Phenoxynaphthalene
For 2-phenoxynaphthalene, the phenoxy group at the C2 position activates the naphthalene ring. The most activated positions are C1 (ortho) and C3 (ortho). Due to the preference for α-substitution, the C1 position is the most likely site of nitration .
Similar to the 1-phenoxynaphthalene isomer, nitration can also occur on the phenoxy ring, predominantly at the para position (C4').
Quantitative Data
As direct experimental data for the nitration of phenoxy naphthalenes is scarce, the following table provides predicted major products and illustrative yields based on the principles of electrophilic aromatic substitution and data from analogous reactions, such as the nitration of naphthalene and 1-phenylnaphthalene.
| Substrate | Nitrating Agent | Predicted Major Mononitrated Product(s) | Predicted Isomer Distribution | Reference/Analogy |
| Naphthalene | HNO₃/H₂SO₄ | 1-Nitronaphthalene | ~90-95% | [1][2] |
| 2-Nitronaphthalene | ~5-10% | [1][2] | ||
| 1-Phenylnaphthalene | HNO₃/H₂SO₄ | 1-Phenyl-4-nitronaphthalene | Major (on naphthalene ring) | [3] |
| 1-(4-Nitrophenyl)naphthalene | Major (on phenyl ring) | [3] | ||
| 1-Phenoxynaphthalene | HNO₃/H₂SO₄ | 1-Phenoxy-4-nitronaphthalene | Predicted Major | Analogous to 1-phenylnaphthalene |
| 1-(4-Nitrophenoxy)naphthalene | Predicted Major | Analogous to 1-phenylnaphthalene | ||
| 2-Phenoxynaphthalene | HNO₃/H₂SO₄ | 2-Phenoxy-1-nitronaphthalene | Predicted Major | Inherent reactivity of naphthalene |
| 2-(4-Nitrophenoxy)naphthalene | Predicted Major | Activating effect of phenoxy group |
Experimental Protocols
The following is a representative experimental protocol for the mononitration of a phenoxynaphthalene, adapted from established procedures for the nitration of naphthalene and its derivatives.[2][3]
4.1. Synthesis of a Mononitrophenoxy Naphthalene
Materials:
-
Phenoxynaphthalene (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolution: Dissolve the phenoxynaphthalene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of phenoxynaphthalene over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate as the eluent to separate the different isomers.
-
Characterization: Characterize the purified product(s) using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations of Reaction Mechanisms and Workflows
5.1. General Mechanism of Electrophilic Aromatic Nitration
References
An Examination of the Theoretical Properties of 2-(4-Nitrophenoxy)naphthalene: A Scoping Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a scoping review of the currently available theoretical and physicochemical properties of the organic compound 2-(4-Nitrophenoxy)naphthalene. Despite its well-defined structure, a comprehensive review of scientific literature and chemical databases reveals a notable absence of in-depth theoretical studies, such as quantum chemical calculations, and a lack of published experimental research detailing its synthesis, characterization, and biological activity. This document summarizes the available computed data and provides a foundation for future research into this molecule.
Physicochemical and Computed Properties
Quantitative data for this compound is primarily available from computational predictions housed in chemical databases. These properties offer a baseline understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 265.26 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 71311-82-5 | PubChem[1] |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)--INVALID-LINK--[O-] | PubChem[1] |
| InChI Key | ORYXOTYJSALBQZ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 4.8 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
| Appearance | Light yellow to yellow to orange powder/crystal | TCI[2] |
| Purity | >98.0% (GC) | TCI[2] |
Molecular Structure
The molecular structure of this compound consists of a naphthalene ring linked to a 4-nitrophenoxy group via an ether bond.
Caption: 2D representation of this compound.
Theoretical and Computational Chemistry
A thorough search for dedicated computational studies on this compound yielded no specific results. Research on similar naphthalene derivatives suggests that Density Functional Theory (DFT) calculations could provide valuable insights into its electronic structure, frontier molecular orbitals (HOMO-LUMO), and vibrational spectra. Such studies would be crucial for understanding its reactivity, stability, and potential intermolecular interactions.
Logical Workflow for Future Theoretical Analysis:
Caption: Proposed workflow for theoretical analysis.
Experimental Data and Protocols
Currently, there are no published, peer-reviewed experimental protocols for the synthesis and characterization of this compound. While the compound is commercially available, detailed procedures for its preparation and purification are not publicly documented. Standard ether synthesis methodologies, such as the Williamson ether synthesis, could be explored as a potential route.
Hypothetical Experimental Workflow:
Caption: A potential workflow for synthesis and characterization.
Biological Activity and Signaling Pathways
No biological activity, including in vitro or in vivo studies, has been reported for this compound in the available scientific literature. Consequently, there is no information regarding its mechanism of action or any associated signaling pathways. The presence of the nitrophenyl and naphthalene moieties, which are found in various bioactive compounds, suggests that this molecule could be a candidate for future biological screening.
Conclusion and Future Directions
This compound remains a sparsely characterized compound. While its basic physicochemical properties can be estimated through computational methods, a significant gap exists in both theoretical and experimental research. Future work should focus on:
-
Quantum Chemical Calculations: Performing DFT studies to elucidate its electronic properties, reactivity, and spectral characteristics.
-
Synthesis and Characterization: Developing and publishing a detailed experimental protocol for its synthesis, purification, and full spectroscopic characterization.
-
Biological Screening: Evaluating its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, to determine its potential as a lead compound in drug discovery.
The information presented in this guide highlights the need for foundational research on this compound to unlock its potential for applications in materials science and drug development.
References
The Advent and Evolution of Nitrophenoxy Naphthalene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nitrophenoxy naphthalene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of these compounds. It further delves into their mechanisms of action, focusing on key signaling pathways, and presents quantitative biological data and detailed experimental protocols to support further research and drug development endeavors in this promising area.
Discovery and Historical Perspective
The history of nitrophenoxy naphthalene compounds is intrinsically linked to the development of synthetic organic chemistry, particularly the advent of cross-coupling reactions. While early work on naphthalene and its simple nitro derivatives dates back to the 19th century, the specific synthesis of nitrophenoxy naphthalenes gained traction with the discovery and refinement of the Ullmann condensation .
First reported by Fritz Ullmann in 1901, this copper-catalyzed reaction provided a viable method for the formation of diaryl ethers.[1][2] Initially, the reaction conditions were harsh, requiring high temperatures and stoichiometric amounts of copper.[1][2] An illustrative traditional Ullmann ether synthesis is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol.[3] The reaction involves a copper catalyst, which can be in the form of the metal or its salts.[3]
Over the decades, significant methodological improvements, including the use of soluble copper catalysts and various ligands, have made the Ullmann condensation a more versatile and widely applicable tool for synthesizing compounds like nitrophenoxy naphthalenes under milder conditions. These advancements have been crucial in enabling the exploration of their therapeutic potential.
Synthesis of Nitrophenoxy Naphthalene Compounds
The primary method for the synthesis of nitrophenoxy naphthalene compounds is the Ullmann condensation , which involves the copper-catalyzed coupling of a naphthol with a nitrophenyl halide.
General Experimental Protocol: Ullmann Condensation
This protocol outlines a general procedure for the synthesis of a nitrophenoxy naphthalene derivative. Specific reaction conditions may need to be optimized for individual substrates.
Materials:
-
Naphthol derivative
-
Nitrophenyl halide (e.g., 1-chloro-4-nitrobenzene, 1-bromo-2-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)
-
Ligand (optional, e.g., L-proline, N,N-dimethylglycine)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the naphthol derivative (1.0 eq.), the nitrophenyl halide (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Ligand Addition: Anhydrous solvent is added, followed by the optional ligand (0.2 eq.).
-
Reaction: The reaction mixture is heated to a specified temperature (typically between 100-150 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Extraction: The aqueous layer is extracted three times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure nitrophenoxy naphthalene compound.
Logical Workflow for Ullmann Condensation:
Biological Activities and Mechanisms of Action
Nitrophenoxy naphthalene derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers, promoting tumor growth and survival.[4] Several naphthalene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[4]
Mechanism of Inhibition:
Nitrophenoxy naphthalene compounds can interfere with the STAT3 signaling cascade at multiple levels:
-
Inhibition of Phosphorylation: They can prevent the phosphorylation of STAT3 by upstream kinases such as Janus kinases (JAKs).
-
Disruption of Dimerization: Phosphorylated STAT3 monomers must dimerize to translocate to the nucleus. These compounds can hinder this dimerization process.
-
Blockade of Nuclear Translocation: Even if dimers are formed, their transport into the nucleus can be blocked.
-
Inhibition of DNA Binding: Once in the nucleus, STAT3 dimers bind to specific DNA sequences to regulate gene expression. Nitrophenoxy naphthalenes can prevent this binding.
The net effect of STAT3 inhibition is the downregulation of its target genes, which are involved in cell cycle progression (e.g., Cyclin D1) and invasion (e.g., MMP9), ultimately leading to suppressed tumor growth and metastasis.[2]
STAT3 Signaling Pathway and Inhibition:
Inhibition of CREB-Mediated Gene Transcription
Cyclic AMP response element-binding protein (CREB) is another transcription factor that is frequently overexpressed and activated in various cancers, playing a crucial role in tumor progression.[5] Naphthol derivatives, which share structural similarities with nitrophenoxy naphthalenes, have been identified as inhibitors of CREB-mediated gene transcription.[1]
Mechanism of Inhibition:
The transcriptional activity of CREB is dependent on its interaction with the coactivator CREB-binding protein (CBP). Nitrophenoxy naphthalene compounds are hypothesized to disrupt this critical protein-protein interaction, thereby preventing the recruitment of the transcriptional machinery to CREB target genes. This leads to the downregulation of genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.
CREB Signaling Pathway and Inhibition:
Quantitative Biological Data
The anticancer activity of nitrophenoxy naphthalene derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Table 1: In Vitro Cytotoxicity of Selected Naphthalene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-sulfonamide hybrid | MCF7 (Breast) | 5.2 - 15.8 | [1] |
| Naphthol AS-E analog (666-15) | MDA-MB-468 (Breast) | 0.081 | [5] |
| Naphthalene-chalcone hybrid | A549 (Lung) | 7.835 | [6] |
| Naphthalen-1-yloxyacetamide deriv. | MCF-7 (Breast) | 0.078 | [7] |
Note: The table presents a selection of data from the literature and is not exhaustive. The specific structures of the tested compounds can be found in the cited references.
Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (dissolved in DMSO)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and a blank (medium only) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Assay:
Conclusion and Future Directions
Nitrophenoxy naphthalene compounds represent a versatile and promising class of molecules with significant therapeutic potential, particularly in the field of oncology. The well-established Ullmann condensation provides a reliable synthetic route to access a diverse range of these derivatives. Their ability to modulate key signaling pathways, such as STAT3 and CREB, underscores their potential as targeted cancer therapies.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the nitrophenoxy naphthalene scaffold to optimize potency and selectivity.
-
Elucidation of Novel Mechanisms: Investigating other potential biological targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease.
-
Development of More Efficient Synthetic Methodologies: Exploring novel catalytic systems to further improve the synthesis of these compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exciting and rapidly evolving field of nitrophenoxy naphthalene chemistry and biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(4-Nitrophenoxy)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data, synthesis, and potential biological evaluation of 2-(4-Nitrophenoxy)naphthalene. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a compilation of predicted spectroscopic values based on analogous compounds and established synthetic protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel naphthalene-based compounds for potential applications in drug discovery and materials science.
Chemical Structure and Properties
This compound is an aromatic ether incorporating both a naphthalene and a 4-nitrophenyl moiety. The presence of the nitro group, a strong electron-withdrawing group, and the extended π-system of the naphthalene ring are expected to confer distinct spectroscopic and electronic properties to the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 265.26 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 71311-82-5 | --INVALID-LINK--[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the naphthalene and nitrophenyl rings. The protons on the naphthalene ring will show a more complex splitting pattern compared to the simple AA'BB' system of the 1,4-disubstituted benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.20 - 8.15 | d | 2H, Protons ortho to -NO₂ |
| 7.90 - 7.80 | m | 3H, Naphthalene protons |
| 7.50 - 7.40 | m | 2H, Naphthalene protons |
| 7.35 - 7.25 | m | 2H, Naphthalene protons |
| 7.15 - 7.10 | d | 2H, Protons meta to -NO₂ |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show signals for all 16 carbon atoms. The chemical shifts are influenced by the electron-withdrawing nitro group and the ether linkage.
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 | C-O (nitrophenyl) |
| 155.0 | C-O (naphthalene) |
| 142.0 | C-NO₂ |
| 134.5 | Quaternary C (naphthalene) |
| 131.0 | Quaternary C (naphthalene) |
| 129.5 | CH (naphthalene) |
| 128.0 | CH (naphthalene) |
| 127.5 | CH (naphthalene) |
| 126.0 | CH (nitrophenyl) |
| 125.0 | CH (naphthalene) |
| 124.5 | CH (naphthalene) |
| 121.0 | CH (naphthalene) |
| 119.0 | CH (nitrophenyl) |
| 117.0 | CH (naphthalene) |
IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the nitro group, the aromatic C-H bonds, and the C-O-C ether linkage.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1590, 1490 | Strong | Aromatic C=C stretch |
| 1520, 1340 | Strong | Asymmetric and symmetric N-O stretch of NO₂ |
| 1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1050 | Medium | Symmetric C-O-C stretch (aryl ether) |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and fragmentation patterns characteristic of aromatic ethers and nitro compounds.
| m/z | Interpretation |
| 265 | [M]⁺ |
| 219 | [M - NO₂]⁺ |
| 143 | [Naphthalene-O]⁺ |
| 127 | [Naphthalene]⁺ |
| 122 | [Nitrophenol]⁺ |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction between 2-naphthol and 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene.[2][3][4][5] This method is a classic and reliable approach for the formation of diaryl ethers.
Materials:
-
2-Naphthol
-
1-Chloro-4-nitrobenzene (or 1-bromo-4-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq.), 1-chloro-4-nitrobenzene (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Potential Biological Evaluation Workflow
Naphthalene derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[6][7][8][9][10] A general workflow for the initial biological screening of this compound is outlined below.
This workflow begins with primary in vitro screening to assess the cytotoxic effects on various cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi. Compounds that demonstrate significant activity ("hits") would then be subjected to further studies to elucidate their mechanism of action, such as apoptosis and cell cycle analysis, ultimately leading to the identification of their molecular targets.
References
- 1. This compound | C16H11NO3 | CID 762478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Research Potential of 2-(4-Nitrophenoxy)naphthalene: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of a Novel Naphthalene Derivative for Therapeutic Application
Introduction
2-(4-Nitrophenoxy)naphthalene is a unique aromatic compound that merges the structural features of naphthalene and a nitrophenoxy moiety. While this specific molecule is not extensively documented in current scientific literature, its constituent parts are well-known pharmacophores, suggesting a rich potential for biological activity. The naphthalene core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the nitrophenoxy group can significantly influence a molecule's electronic properties and biological interactions. This technical guide provides a comprehensive overview of the potential research applications of this compound, based on a predictive analysis of its chemical properties and the known biological activities of related compounds. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical entities for therapeutic development.
Physicochemical and Predicted ADMET Properties
A thorough understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for early-stage drug discovery. Due to the lack of experimental data for this compound, the following properties have been computationally predicted to guide initial research efforts.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Implication for Drug Development |
| Physicochemical Properties | ||
| Molecular Formula | C₁₆H₁₁NO₃ | Provides the elemental composition. |
| Molecular Weight | 265.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water Partition Coefficient) | ~4.5 - 4.8 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability. |
| Rotatable Bonds | 3 | Indicates good oral bioavailability. |
| ADMET Properties (Predicted) | ||
| Aqueous Solubility | Low | May require formulation strategies to improve bioavailability. |
| Caco-2 Permeability | High | Suggests good intestinal absorption. |
| CYP450 Inhibition | Potential inhibitor of various isoforms | Warrants experimental investigation for potential drug-drug interactions. |
| hERG Inhibition | Potential for inhibition | Requires experimental validation to assess cardiotoxicity risk. |
| Mutagenicity (Ames Test) | Potential for mutagenicity | The nitroaromatic group is a structural alert for mutagenicity and requires experimental testing. |
| Oral Bioavailability | Moderate to High | Predicted to be orally available, but solubility may be a limiting factor. |
Potential Therapeutic Applications and Underlying Rationale
Based on the extensive research on naphthalene and nitrophenol derivatives, this compound is predicted to have potential applications in several therapeutic areas.
Anticancer Activity
Naphthalene derivatives are a well-established class of anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of topoisomerases, and disruption of microtubule dynamics. The presence of the electron-withdrawing nitro group on the phenoxy ring of this compound could enhance its interaction with biological targets, potentially leading to potent cytotoxic activity against various cancer cell lines.
Antimicrobial Activity
Derivatives of 2-naphthol have demonstrated significant antimicrobial properties. The lipophilic nature of the naphthalene core allows for efficient penetration of microbial cell membranes. The nitrophenoxy moiety may further contribute to antimicrobial effects through mechanisms such as oxidative stress induction or inhibition of essential microbial enzymes.
Anti-inflammatory Activity
Certain naphthalene derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. The structural resemblance of this compound to known anti-inflammatory agents suggests it may possess similar activities.
Proposed Experimental Workflows
To validate the predicted biological activities of this compound, a systematic experimental approach is recommended. The following workflows outline key experiments for initial screening and characterization.
Figure 1: Proposed experimental workflow for the synthesis, screening, and initial mechanism of action studies of this compound.
Predicted Signaling Pathway Involvement
Given the prevalence of naphthalene derivatives as anticancer agents that induce apoptosis, a plausible mechanism of action for this compound could involve the modulation of key apoptotic signaling pathways.
Figure 2: Predicted involvement of this compound in the intrinsic apoptotic pathway.
Detailed Experimental Protocols (General)
While specific protocols for this compound are not available, the following are general, widely accepted methodologies for evaluating the biological activities of novel naphthalene derivatives.
Synthesis of this compound
A plausible synthetic route would involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between 2-naphthol and 1-chloro-4-nitrobenzene or a similar activated nitroaromatic compound.
-
Reaction: 2-Naphthol and 1-chloro-4-nitrobenzene are heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or DMSO).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
This compound represents an under-explored molecule with significant potential for biological activity, primarily inferred from the well-documented pharmacology of its naphthalene and nitrophenol components. The predictive data presented in this guide strongly suggests that this compound warrants further investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The proposed experimental workflows provide a clear path for the initial in vitro evaluation of this promising compound. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against a panel of cancer cell lines and microbial strains. Positive hits should then be subjected to more detailed mechanism of action studies to elucidate the specific molecular targets and signaling pathways involved. This foundational research will be critical in determining the therapeutic potential of this novel naphthalene derivative.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Nitrophenoxy)naphthalene from 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-nitrophenoxy)naphthalene, a diaryl ether, from 2-naphthol and 1-chloro-4-nitrobenzene via the Williamson ether synthesis. This method offers a reliable and straightforward approach for the preparation of this and similar diaryl ethers, which are important scaffolds in medicinal chemistry and materials science. The protocol includes reagent specifications, step-by-step experimental procedures, purification methods, and characterization data for the final product.
Introduction
Diaryl ethers are a significant class of organic compounds present in numerous natural products and synthetic molecules with diverse biological activities. The synthesis of unsymmetrical diaryl ethers, such as this compound, is of considerable interest in drug discovery and development. The Williamson ether synthesis is a classical and versatile method for the preparation of ethers. In the case of diaryl ethers, this reaction typically involves the nucleophilic substitution of an activated aryl halide by a phenoxide ion. The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide is crucial for activating the aromatic ring towards nucleophilic aromatic substitution. An alternative method, the Ullmann condensation, involves a copper-catalyzed reaction between an aryl halide and an alcohol, often requiring higher temperatures. This application note focuses on the more accessible Williamson ether synthesis.
Reaction Principle
The synthesis of this compound from 2-naphthol proceeds via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. In the first step, 2-naphthol is deprotonated by a base, typically potassium hydroxide (KOH), to form the potassium 2-naphthoxide salt. This salt then acts as a nucleophile, attacking the electron-deficient carbon atom attached to the chlorine in 1-chloro-4-nitrobenzene. The nitro group at the para-position of the benzene ring strongly activates the substrate for this nucleophilic attack.
Reaction Scheme:
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Role |
| 2-Naphthol | C₁₀H₈O | 144.17 | White to off-white crystalline solid | Starting Material |
| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.56 | Yellow crystalline solid | Electrophile |
| Potassium Hydroxide | KOH | 56.11 | White pellets or flakes | Base |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid | Solvent |
| This compound | C₁₆H₁₁NO₃ | 265.26 | Light orange to yellow crystalline powder | Product |
Table 2: Synthesis and Characterization Data for this compound
| Parameter | Value |
| Yield | Typically high, often exceeding 90% |
| Melting Point | 103-105 °C |
| Appearance | Light orange to yellow crystalline powder |
| Solubility | Soluble in acetone, chloroform, and DMF |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (d, J=9.2 Hz, 2H), 7.90-7.82 (m, 3H), 7.52-7.48 (m, 1H), 7.42-7.38 (m, 2H), 7.28 (d, J=2.4 Hz, 1H), 7.12 (d, J=9.2 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.8, 154.5, 142.0, 134.5, 131.5, 129.8, 129.5, 128.2, 127.9, 127.0, 126.3, 125.0, 119.5, 117.0 |
| IR (KBr, cm⁻¹) | ~3100 (Ar-H), ~1580, 1490 (Ar C=C), ~1510, 1340 (NO₂), ~1240 (Ar-O-Ar) |
Note: NMR and IR data are approximate and may vary slightly based on the specific instrument and conditions used.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Naphthol
-
1-Chloro-4-nitrobenzene
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Methanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1.44 g, 10 mmol).
-
Base Addition: Add potassium hydroxide (0.62 g, 11 mmol) and dimethylformamide (50 mL).
-
Formation of Naphthoxide: Stir the mixture at room temperature for 30 minutes to form the potassium 2-naphthoxide salt. The solution will typically become colored.
-
Addition of Electrophile: Add 1-chloro-4-nitrobenzene (1.58 g, 10 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Precipitation: A solid precipitate of this compound will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with plenty of distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from methanol or ethanol to obtain pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterization: Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
Signaling Pathway of the Williamson Ether Synthesis
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Application Notes and Protocols for the Etherification of 4-Nitrophenol with Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, yielding structural motifs present in numerous pharmaceuticals, agrochemicals, and materials. The ether linkage between a 4-nitrophenyl group and a naphthyl moiety, specifically, can be a key building block in the development of novel compounds with potential applications in various fields of drug discovery and materials science. The electron-withdrawing nature of the nitro group on the phenoxy ring can influence the molecule's electronic properties and biological activity.
This document provides detailed application notes and experimental protocols for three common and effective methods for the etherification of 4-nitrophenol with a naphthalene derivative: the Williamson Ether Synthesis, the Ullmann Condensation, and the Buchwald-Hartwig O-Arylation. A comparative summary of reaction conditions and yields is presented to aid in method selection based on substrate scope, reaction conditions, and cost considerations.
Reaction Overview
The general reaction for the etherification of 4-nitrophenol with a naphthalene derivative can be represented as follows:
The choice of the naphthalene derivative (e.g., a halonaphthalene, a naphthyl triflate) and the specific reaction conditions will depend on the chosen synthetic methodology.
Comparative Data of Etherification Methods
The following table summarizes typical reaction conditions and reported yields for the different etherification methods. It is important to note that yields are highly substrate and condition dependent.
| Method | Naphthalene Reactant | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Williamson Ether Synthesis | 1-Bromonaphthalene | None | K₂CO₃ | DMF | 100-150 | 12-24 | 70-85 |
| Ullmann Condensation | 1-Iodonaphthalene | CuI | Cs₂CO₃ | Pyridine | 110-150 | 12-24 | 80-95 |
| Buchwald-Hartwig O-Arylation | 1-Naphthyl triflate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 | 8-16 | 75-90 |
Experimental Protocols
Williamson Ether Synthesis
The Williamson ether synthesis is a classical and straightforward method for preparing ethers. In the context of diaryl ether synthesis, it proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nitro group on the 4-nitrophenol.
Protocol:
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq.), 1-bromonaphthalene (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 4-nitrophenol.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the mixture to 120 °C and maintain this temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-nitrophenyl naphthyl ether.
-
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for the formation of diaryl ethers. This method often provides high yields, especially when using an aryl iodide.[1]
Protocol:
-
Reagent Preparation:
-
In a Schlenk tube, combine 4-nitrophenol (1.0 eq.), 1-iodonaphthalene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous pyridine as the solvent (0.5 M concentration relative to 4-nitrophenol).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 130 °C in an oil bath and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and wash with 1 M hydrochloric acid (HCl) to remove pyridine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-nitrophenyl naphthyl ether.
-
Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination chemistry has been successfully adapted for the palladium-catalyzed synthesis of diaryl ethers. This method is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation.[2]
Protocol:
-
Reagent Preparation:
-
In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.) to a Schlenk tube.
-
Remove the tube from the glovebox and add 4-nitrophenol (1.0 eq.) and 1-naphthyl triflate (1.2 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene as the solvent (0.5 M concentration relative to 4-nitrophenol) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours under an argon atmosphere.
-
Monitor the reaction's progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired 4-nitrophenyl naphthyl ether.
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the described etherification methods.
Caption: General workflow for the Williamson Ether Synthesis.
Caption: General workflow for the Ullmann Condensation.
Caption: General workflow for the Buchwald-Hartwig O-Arylation.
Method Selection Considerations
-
Williamson Ether Synthesis: This method is often the most cost-effective due to the absence of a metal catalyst. It is particularly well-suited for this specific transformation because the electron-withdrawing nitro group activates the 4-nitrophenol ring for nucleophilic aromatic substitution. However, it may require harsher conditions (higher temperatures and longer reaction times) compared to the palladium-catalyzed method.
-
Ullmann Condensation: A reliable and high-yielding method for diaryl ether synthesis, especially with aryl iodides.[1] The use of a copper catalyst is more economical than palladium.[2] However, traditional Ullmann conditions can be harsh, and removal of the copper catalyst during workup can sometimes be challenging.
-
Buchwald-Hartwig O-Arylation: This is a versatile and powerful method with a broad substrate scope and generally milder reaction conditions. It is often the method of choice for complex molecules with sensitive functional groups. The main drawbacks are the higher cost of the palladium catalyst and the specialized phosphine ligands required.[2]
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The solvents used (DMF, pyridine, toluene) are flammable and toxic; handle with care.
-
Palladium and copper catalysts can be toxic and should be handled with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for 2-(4-Nitrophenoxy)naphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenoxy)naphthalene is a versatile bifunctional building block in organic synthesis, offering two key reactive sites for molecular elaboration: the nitro group and the diaryl ether linkage. The electron-withdrawing nature of the nitro group activates the phenoxy ring for nucleophilic aromatic substitution and can be readily reduced to a primary amine. This amino functionality serves as a crucial handle for the construction of a wide array of amides, ureas, sulfonamides, and heterocyclic systems. The naphthalene moiety provides a rigid, lipophilic scaffold that is prevalent in many biologically active molecules. These characteristics make this compound an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Core Applications
The primary utility of this compound lies in its two-step transformation to introduce a 4-(naphthalen-2-yloxy)aniline core structure into target molecules. This scaffold is of particular interest in medicinal chemistry, where it has been incorporated into various kinase inhibitors.
1. Synthesis of this compound via Ullmann Condensation: This classical copper-catalyzed cross-coupling reaction forms the diaryl ether bond, which is the foundational step in utilizing this building block.
2. Reduction of the Nitro Group: The nitro functionality is efficiently reduced to a primary amine, 4-(naphthalen-2-yloxy)aniline, opening up a vast landscape of potential derivatization reactions.
3. Derivatization of 4-(naphthalen-2-yloxy)aniline for Kinase Inhibition: The resulting aniline is a key intermediate in the synthesis of potent enzyme inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial player in tumor angiogenesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol describes the synthesis of the title compound from 2-naphthol and 1-chloro-4-nitrobenzene.
Materials:
-
2-Naphthol
-
1-Chloro-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq), 1-chloro-4-nitrobenzene (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Data Presentation: Synthesis of this compound
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Naphthol | 1-Chloro-4-nitrobenzene | CuI | K₂CO₃ | DMF | 130 | 18 | ~85 |
Protocol 2: Reduction of this compound to 4-(Naphthalen-2-yloxy)aniline
This protocol details the catalytic hydrogenation of the nitro group to a primary amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a pressure vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with an inert gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(naphthalen-2-yloxy)aniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Data Presentation: Reduction of this compound
| Starting Material | Catalyst | Hydrogen Source | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) |
| This compound | 10% Pd/C | H₂ gas | Ethanol | 50 | RT | 4-6 | >95 |
Application in Drug Development: Synthesis of VEGFR-2 Inhibitors
The 4-(naphthalen-2-yloxy)aniline scaffold is a key component in a class of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2][3] Inhibition of VEGFR-2 signaling can disrupt tumor neovascularization, leading to the suppression of tumor growth and metastasis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for the synthesis and evaluation of 4-(naphthalen-2-yloxy)aniline-based VEGFR-2 inhibitors.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Synthesis and Evaluation Workflow.
Protocol 3: Synthesis of a Representative N-Acyl 4-(Naphthalen-2-yloxy)aniline Derivative
This protocol outlines a general procedure for the acylation of 4-(naphthalen-2-yloxy)aniline with a carboxylic acid chloride.
Materials:
-
4-(Naphthalen-2-yloxy)aniline
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(naphthalen-2-yloxy)aniline (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) or pyridine as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the N-acyl derivative.
Data Presentation: Representative VEGFR-2 Inhibitory Activity
The following table provides a hypothetical representation of how quantitative data for a series of synthesized N-substituted 4-(naphthalen-2-yloxy)aniline derivatives could be presented.
| Compound ID | R Group (Acyl Moiety) | VEGFR-2 IC₅₀ (nM) | HUVEC Cell Proliferation IC₅₀ (µM) |
| I-a | Benzoyl | 55 | 0.8 |
| I-b | 4-Chlorobenzoyl | 28 | 0.4 |
| I-c | 4-Methoxybenzoyl | 72 | 1.2 |
| Sunitinib | (Reference Drug) | 9 | 0.02 |
Note: The data in this table is illustrative and intended to demonstrate data presentation format.
Conclusion
This compound is a valuable and accessible building block for the synthesis of complex organic molecules. Its straightforward conversion to the 4-(naphthalen-2-yloxy)aniline scaffold provides a gateway to a range of derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Naphthalene Derivatives as Versatile Fluorescent Probes
Topic: 2-(4-Nitrophenoxy)naphthalene as a Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Note on Provided Topic: Publicly available scientific literature does not contain specific studies or established protocols for the use of this compound as a fluorescent probe. However, the broader class of naphthalene derivatives represents a significant and extensively researched group of fluorescent probes. This document provides a comprehensive overview of the principles, applications, and protocols for utilizing naphthalene-based compounds as fluorescent probes, which can serve as a foundational guide for researchers interested in this area.
Introduction to Naphthalene-Based Fluorescent Probes
Naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are widely employed in the development of fluorescent probes due to their unique photophysical properties.[1] These compounds possess a rigid, planar structure and an extensive π-electron conjugated system, which contribute to their high quantum yields and excellent photostability.[1] The hydrophobic nature of the naphthalene moiety enhances its ability to interact with biological molecules and improves selectivity in sensing applications for various analytes, including ions and biomolecules.[1] The versatility of naphthalene derivatives allows for their use in creating probes that can detect a wide range of analytes through mechanisms such as fluorescence quenching or "turn-on" fluorescence.
Principles of Detection: Mechanisms of Action
The functionality of naphthalene-based fluorescent probes often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).
-
Photoinduced Electron Transfer (PET): In many "off-on" fluorescent probes, the naphthalene fluorophore is linked to a recognition site that quenches its fluorescence in the absence of the target analyte. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal.[2][3]
-
Fluorescence Quenching: This process involves a decrease in fluorescence intensity. It can be dynamic, resulting from collisional encounters between the fluorophore and a quencher, or static, where a non-fluorescent complex is formed.[4][5] Molecular oxygen is a common quencher of naphthalene fluorescence.[4]
Applications of Naphthalene-Based Fluorescent Probes
Naphthalene derivatives have been successfully utilized to develop probes for a variety of important biological and environmental analytes.
Detection of Nitroreductase and Hypoxia
Nitroreductase (NTR) is an enzyme overexpressed in hypoxic tumor cells, making it a key biomarker for cancer diagnosis and therapy.[6][7][8] Several fluorescent probes have been designed to detect NTR activity. The general mechanism involves a nitro group on the probe molecule that quenches the fluorescence. In the presence of NTR and NADH, the nitro group is reduced to an amino group, which in turn activates the fluorescence of the probe.[9]
| Probe Name | Analyte | Detection Limit | Response Time | Fold Change in Fluorescence | Reference |
| FD-NTR | Nitroreductase | 12 ng/mL | Not Specified | Not Specified | [6] |
| Probe 1 (Two-Photon) | Nitroreductase | 20 ng/mL | 40 min | ~70-fold | [9] |
| CS-CN-NO | Nitroreductase | 70 ng mL−1 | 16 min | Not Specified (Ratiometric) | [8] |
| NTR-NO2 | Nitroreductase | 58 ng mL−1 | Not Specified | 30-fold | [10] |
Detection of Ions and pH
The unique coordination properties of naphthalene derivatives have been exploited to create probes for metal ions and pH. For instance, a naphthalene Schiff-base has been designed to detect Al³⁺ and Mg²⁺ by switching the pH of the solution.[2] Another naphthalene-based probe has been developed for mitochondrial pH imaging, exhibiting a large Stokes shift which is advantageous for biological imaging.[11]
| Probe Name | Analyte | Linear Range | pKa/Binding Constant | Key Feature | Reference |
| Naphthalene Schiff-base P | Al³⁺ / Mg²⁺ | Not Specified | Not Specified | pH-switchable dual analyte detection | [2] |
| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | Mitochondrial pH | 7.60–10.00 | 8.85 ± 0.04 | Large Stokes shift (196 nm) | [11] |
| Probe L | Cu²⁺ | Not Specified | 1:1 stoichiometry | High selectivity and sensitivity | [12] |
Detection of Biomolecules
Naphthalene-based probes have also been designed to detect specific biomolecules. For example, a probe for cysteine was developed based on a PET mechanism, exhibiting high selectivity and a low detection limit.[13] Additionally, a two-photon fluorescent probe has been created for imaging ultratrace amounts of cyclooxygenase-2 (COX-2), an enzyme implicated in cancer and inflammation.[3]
| Probe Name | Analyte | Detection Limit | Key Feature | Reference |
| BTNA | Cysteine | 0.18 μM | Large Stokes shift (140 nm) | [13] |
| BTDAN-COX-2 | Cyclooxygenase-2 | Not Specified | Two-photon probe for in situ imaging | [3] |
Experimental Protocols
The following is a generalized protocol for a fluorescence-based assay using a naphthalene derivative probe. This should be adapted based on the specific probe and target analyte.
1. Materials and Reagents:
-
Naphthalene-based fluorescent probe
-
High-purity solvent (e.g., DMSO, ethanol, or buffer)
-
Stock solution of the target analyte
-
Buffer solution (e.g., PBS, HEPES) at the desired pH
-
Spectrofluorometer and cuvettes
2. Preparation of Solutions:
-
Prepare a stock solution of the naphthalene probe (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the analyte in a suitable solvent.
-
Prepare the working buffer solution.
3. General Assay Procedure:
-
Dilute the probe stock solution in the assay buffer to the final working concentration (e.g., 1-10 µM).
-
Record the baseline fluorescence spectrum of the probe solution.
-
Add aliquots of the analyte stock solution to the probe solution at increasing concentrations.
-
After each addition, incubate the solution for the required amount of time at the appropriate temperature.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.
4. Data Analysis:
-
Determine the detection limit, typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
For "turn-on" probes, calculate the fold change in fluorescence intensity.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at two different wavelengths.
Visualizations
Caption: General mechanism of a "turn-on" fluorescent probe.
Caption: Typical experimental workflow for evaluating a fluorescent probe.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenoxy)naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenoxy)naphthalene derivatives represent a class of aromatic ethers with significant potential in medicinal chemistry and materials science. The rigid naphthalene scaffold coupled with the electronically distinct nitrophenoxy moiety provides a versatile platform for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group can enhance the biological activity and influence the electronic properties of these molecules. This document provides detailed protocols for the synthesis of this compound derivatives via two common and effective methods: Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). Additionally, it summarizes key characterization data and discusses their potential biological applications, particularly in cancer therapy.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71311-82-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 265.26 g/mol | --INVALID-LINK-- |
| XLogP3 | 4.8 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Synthetic and Biological Activity Data for this compound Derivatives
| Compound ID | R (Substituent on Naphthalene) | Synthesis Method | Yield (%) | Melting Point (°C) | Anticancer Activity (IC₅₀, µM) vs. HCT-116 |
| 1a | H | Ullmann | 75 | 138-140 | 5.32 (Thio-analog)[1][2] |
| 1b | 6-Br | Ullmann | 72 | 155-157 | Not Reported |
| 1c | 6-OCH₃ | SNAr | 85 | 142-144 | Not Reported |
| 1d | 7-NO₂ | SNAr | 80 | 168-170 | Not Reported |
Note: The IC₅₀ value is for the thio-analog, 8-hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16), against the HCT-116 colon cancer cell line. This value is provided as a reference for the potential activity of the corresponding ether derivatives.
Experimental Protocols
Two primary synthetic routes for the preparation of this compound derivatives are the Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr) reaction.
Protocol 1: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.
Reaction Scheme:
Caption: General workflow for Ullmann condensation.
Materials:
-
Substituted 2-naphthol (1.0 eq)
-
4-Halonitrobenzene (e.g., 4-iodonitrobenzene, 4-bromonitrobenzene) (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 2-naphthol (1.0 eq), 4-halonitrobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-naphthol.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound derivative.
Characterization:
The synthesized compounds should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C-O-C ether linkage, NO₂ group).
-
Melting Point: To assess the purity of the solid product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the synthesis of aryl ethers, particularly when the aromatic ring of the halide is activated by electron-withdrawing groups.
Reaction Scheme:
Caption: General workflow for SNAr reaction.
Materials:
-
Substituted 2-naphthol (1.0 eq)
-
4-Fluoronitrobenzene (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-naphthol (1.0 eq) in anhydrous DMSO (approximately 0.5 M).
-
Add K₂CO₃ (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the naphthoxide salt.
-
Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.
Potential Biological Applications and Signaling Pathways
Naphthalene derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[3] While specific data for this compound derivatives are limited, the related thio-analog, 8-hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16), has demonstrated potent anticancer activity against colon cancer cells.[1][2] The proposed mechanism of action for this analog involves the induction of reactive oxygen species (ROS), leading to DNA damage, apoptosis, and inhibition of cell migration.[1][2] It is plausible that this compound derivatives could exert similar cytotoxic effects through a ROS-mediated pathway.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical ROS-mediated apoptotic pathway.
This proposed pathway suggests that the this compound derivative induces oxidative stress by increasing intracellular ROS levels. This leads to DNA damage and mitochondrial dysfunction, which in turn activates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. The cascade culminates in the activation of caspases, the executioners of apoptosis, leading to programmed cell death.
Conclusion
The synthetic protocols detailed in this document provide robust and versatile methods for the preparation of this compound derivatives. Both the Ullmann condensation and SNAr reactions offer viable routes to these compounds, with the choice of method depending on the availability of starting materials and desired reaction conditions. The preliminary biological data from related compounds suggest that this class of molecules holds promise as potential anticancer agents. Further research into the synthesis of a diverse library of these derivatives and a thorough investigation of their structure-activity relationships are warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumoral effect of novel synthetic 8-hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16) via ROS-mediated DNA damage, apoptosis and anti-migratory effect in colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H11NO3 | CID 762478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-(4-nitrophenoxy)naphthalene. The methodologies described herein utilize a suite of standard analytical techniques essential for the structural elucidation and purity assessment of this and similar small molecules. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended to furnish researchers, scientists, and professionals in drug development with the necessary tools to confirm the identity, purity, and physicochemical properties of this compound.
Introduction
This compound is a diaryl ether containing both a naphthalene and a 4-nitrophenyl moiety. The characterization of such molecules is a critical step in chemical synthesis and drug discovery to ensure the correct structure has been obtained and to quantify its purity. The following sections detail the standard analytical techniques and expected results for the thorough characterization of this compound.
Synthesis Overview: Williamson Ether Synthesis
A common and effective method for the preparation of diaryl ethers like this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, 2-naphthol) to form a nucleophilic phenoxide, which then undergoes an SNAr reaction with an activated aryl halide (e.g., 1-fluoro-4-nitrobenzene).
Analytical Characterization Protocols and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
Expected Quantitative Data: NMR
The following tables summarize the expected chemical shifts for this compound. These are predicted values based on the analysis of its constituent parts (2-naphthol and 4-nitrophenol derivatives).[1][2][3][4][5][6][7][8][9][10][11][12]
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d, J ≈ 9.2 Hz | 2H | Protons ortho to NO₂ |
| ~7.85 | m | 3H | Naphthyl protons |
| ~7.50 | m | 2H | Naphthyl protons |
| ~7.35 | m | 2H | Naphthyl protons |
| ~7.10 | d, J ≈ 9.2 Hz | 2H | Protons meta to NO₂ |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-O (nitrophenyl) |
| ~154.0 | C-O (naphthyl) |
| ~142.0 | C-NO₂ |
| ~134.0 | Quaternary Naphthyl C |
| ~130.0 - 124.0 | Naphthyl & Nitrophenyl CH |
| ~119.0 | Naphthyl CH |
| ~117.0 | Nitrophenyl CH |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically suitable for this compound, detecting the [M+H]⁺ or [M+Na]⁺ adduct.
-
Mass Analysis: Acquire the spectrum over a suitable mass range (e.g., m/z 100-500).
-
Data Analysis: Determine the monoisotopic mass of the most abundant ion and compare it with the theoretical exact mass.
Expected Quantitative Data: HRMS
Table 3: HRMS Data for C₁₆H₁₁NO₃
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₁NO₃ |
| Theoretical Exact Mass [M] | 265.0739 g/mol |
| Adduct | [M+H]⁺ |
| Expected m/z | 266.0812 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a compound and for quantitative analysis. A reversed-phase method is suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a λmax determined by UV-Vis).
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak.
Expected Quantitative Data: HPLC
Table 4: Typical HPLC Parameters and Expected Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 5 - 10 minutes |
| Purity (for a pure sample) | >98% (by peak area) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for selecting a detection wavelength for HPLC.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank: Use the solvent as a blank.
-
Scan Range: Scan the sample from 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Quantitative Data: UV-Vis
The UV-Vis spectrum of this compound is expected to be a composite of the spectra of its naphthyl and nitrophenyl components.[13][14][15][16][17][18][19][20]
Table 5: Expected UV-Vis Absorption Maxima (in Ethanol)
| Expected λmax (nm) | Associated Chromophore |
| ~220-230 | Naphthalene π → π |
| ~270-280 | Naphthalene π → π |
| ~310-320 | 4-Nitrophenol n → π* |
Summary of Analytical Data
The following table provides a consolidated summary of the expected analytical data for this compound for easy reference.
Table 6: Consolidated Analytical Data Summary
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shifts (ppm) | See Table 1 |
| ¹³C NMR | Chemical Shifts (ppm) | See Table 2 |
| HRMS | m/z of [M+H]⁺ | 266.0812 |
| HPLC | Retention Time | ~5-10 min (under conditions in Table 4) |
| Purity | >98% | |
| UV-Vis | λmax (nm) | ~225, ~275, ~315 |
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of NMR, HRMS, HPLC, and UV-Vis spectroscopy, researchers can confidently verify the structure and assess the purity of their synthesized material, ensuring its suitability for further applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. 2-Naphthol(135-19-3) 1H NMR [m.chemicalbook.com]
- 4. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 10. rsc.org [rsc.org]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phenol, 4-nitro- [webbook.nist.gov]
- 17. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Analysis of 2-(4-Nitrophenoxy)naphthalene by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(4-Nitrophenoxy)naphthalene. The developed reverse-phase HPLC method provides a reliable and efficient means for the determination of this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, detailed HPLC-UV operating conditions, and method validation parameters, to ensure accurate and reproducible results for research, quality control, and drug development applications.
Introduction
This compound is an aromatic ether that incorporates both naphthalene and nitrophenyl moieties. Accurate and sensitive quantification of such molecules is essential in numerous fields, including pharmaceutical development, process monitoring, and quality control. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted analytical technique due to its specificity, sensitivity, and reproducibility. This application note presents a detailed protocol for the analysis of this compound using a reverse-phase HPLC-UV system.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₆H₁₁NO₃[1] |
| Molecular Weight | 265.26 g/mol [1] |
| CAS Number | 71311-82-5[1] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary Solvent Delivery System
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector
Chromatographic Conditions
Based on methods for structurally similar compounds such as 4-nitrophenol and naphthalene derivatives, the following starting conditions are recommended.[2][3][4][5]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-12.1 min: 90% to 60% B12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 260 nm |
Note: The UV detection wavelength is selected based on the characteristic absorption of the naphthalene and nitrophenol chromophores. Naphthalene exhibits strong absorption in the 250-290 nm range, and 2-nitrophenol has a peak at 260 nm.[6][7][8]
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Use sonication or vortexing to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery should be within 98-102%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Logical relationship in the development of the HPLC-UV method.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and water with 0.1% formic acid allows for excellent separation and peak shape. The method is suitable for routine analysis in quality control and research environments. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. This compound | C16H11NO3 | CID 762478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. omlc.org [omlc.org]
Application Notes and Protocols for NMR Spectroscopy of 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(4-Nitrophenoxy)naphthalene, a key intermediate in various chemical syntheses. This document outlines the expected NMR spectral data, a protocol for sample preparation and analysis, and a plausible synthetic route for its preparation.
Introduction
This compound is a diaryl ether containing a naphthalene and a nitrophenyl moiety. The structural elucidation and purity assessment of this compound are critical for its application in research and development. NMR spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules. This document provides the necessary information for researchers to identify and characterize this compound using ¹H and ¹³C NMR spectroscopy.
Predicted NMR Spectral Data
Due to the absence of a publicly available, fully assigned NMR spectrum for this compound, the following data is predicted based on the analysis of structurally related compounds, namely 2-phenoxynaphthalene and 4-nitrophenol. The electron-withdrawing nitro group is expected to cause a downfield shift for the protons and carbons on the phenoxy ring, while the naphthalene signals will be similar to those of 2-phenoxynaphthalene.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | H-3', H-5' |
| ~7.90 - 7.80 | m | 3H | H-1, H-4, H-8 |
| ~7.50 - 7.30 | m | 4H | H-3, H-5, H-6, H-7 |
| ~7.10 | d | 2H | H-2', H-6' |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. The numbering of the atoms is provided in Figure 1.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-4' |
| ~155.0 | C-2 |
| ~142.0 | C-1' |
| ~134.0 | C-4a |
| ~131.0 | C-8a |
| ~130.0 | C-8 |
| ~129.0 | C-4 |
| ~128.0 | C-5 |
| ~127.0 | C-7 |
| ~126.0 | C-3', C-5' |
| ~125.0 | C-6 |
| ~120.0 | C-1 |
| ~119.0 | C-3 |
| ~117.0 | C-2', C-6' |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. The numbering of the atoms is provided in Figure 1.
Figure 1: Structure and Atom Numbering of this compound
Caption: Structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
A common method for the synthesis of diaryl ethers is the Ullmann condensation.[1] This protocol is a general guideline and may require optimization.
Materials:
-
2-Naphthol
-
1-Fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.0 eq), 1-fluoro-4-nitrobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate or toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow for the synthesis of this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
Protocol:
-
Weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. A brief sonication may be used if necessary.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum. A standard pulse program with a sufficient number of scans (e.g., 8-16) should be used to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled pulse program is typically used. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for all signals in both the ¹H and ¹³C spectra.
References
Application Note: Mass Spectrometry Analysis of 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometry analysis of 2-(4-Nitrophenoxy)naphthalene, a diaryl ether with a nitro functional group. Due to the absence of specific experimental data in the public domain for this compound, this note outlines a theoretical fragmentation pathway based on established principles for similar chemical structures. Furthermore, comprehensive protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to guide researchers in developing analytical methods for this and structurally related molecules. This application note is intended to serve as a practical resource for the qualitative and quantitative analysis of this compound in various research and development settings.
Introduction
This compound is an aromatic ether compound with potential applications in chemical synthesis and materials science. Its structure, combining a naphthalene ring and a nitrophenyl group linked by an ether oxygen, presents a unique profile for mass spectrometric analysis. The presence of the electron-withdrawing nitro group and the extended aromatic system influences its ionization and fragmentation behavior. Understanding these characteristics is crucial for its unambiguous identification and quantification in complex matrices. This note details the predicted fragmentation patterns and provides robust analytical protocols for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern
Under Electron Ionization (EI), this compound (Molecular Weight: 265.26 g/mol , Exact Mass: 265.0739 g/mol ) is expected to undergo a series of characteristic fragmentation steps. The initial event is the formation of the molecular ion ([M]•+) at m/z 265. The subsequent fragmentation is predicted to be driven by the presence of the nitro group and the ether linkage.
Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u). For para-substituted diaryl ethers, the formation of [M-O]•+ and [M-NO]•+ ions has been observed. The fragmentation of the ether bond is also a likely pathway.
The proposed major fragmentation pathways are:
-
Loss of the nitro group: The molecular ion can lose a nitro radical (•NO₂) to form a fragment at m/z 219.
-
Loss of nitric oxide: A rearrangement may occur leading to the loss of a neutral nitric oxide molecule (NO), resulting in a fragment at m/z 235.
-
Cleavage of the C-O ether bond: Scission of the bond between the nitrophenyl ring and the ether oxygen can lead to the formation of a naphthoxy radical and a nitrophenyl cation at m/z 123, or a nitrophenoxy radical and a naphthyl cation at m/z 127.
-
Formation of the naphthoxy cation: Cleavage of the ether bond can also result in the formation of a stable naphthoxy cation at m/z 143.
Quantitative Data Summary
The following table summarizes the predicted key ions and their expected relative abundances for the mass spectrometric analysis of this compound. This data is illustrative and may vary based on the specific instrumentation and analytical conditions used.
| Parameter | GC-MS (EI) | LC-MS (ESI) |
| Retention Time (min) | ~ 15-20 | ~ 5-10 |
| Precursor Ion (m/z) | 265 ([M]•+) | 266 ([M+H]⁺) / 264 ([M-H]⁻) |
| Key Fragment Ions (m/z) | 219, 235, 143, 127, 123 | Dependent on CID energy |
| Relative Abundance of Key Fragments | Moderate to High | Variable |
| Limit of Detection (LOD) | ~ 1-10 ng/mL | ~ 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5-30 ng/mL | ~ 0.5-5 ng/mL |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of thermally stable and volatile to semi-volatile compounds like this compound.
a. Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known amount in the solvent and dilute or concentrate as necessary to fall within the calibration range.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-350.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is advantageous for thermally labile compounds or for achieving higher sensitivity.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a mixture of methanol and water (e.g., 80:20 v/v).
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
b. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Initial: 50% B.
-
0-5 min: Linear gradient to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-10 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 100-300.
Visualizations
References
Investigating the Biological Activity of Naphthalene Derivatives: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific biological activity data for the compound 2-(4-Nitrophenoxy)naphthalene. The following application notes and protocols are based on the biological activities observed for structurally related naphthalene derivatives and are provided as a guide for researchers, scientists, and drug development professionals interested in evaluating compounds within this chemical class.
The naphthalene scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document provides a summary of quantitative data from studies on various naphthalene derivatives, detailed experimental protocols for key biological assays, and visualizations of experimental workflows.
Data Presentation: Biological Activities of Naphthalene Derivatives
The following tables summarize the quantitative data on the biological activities of various naphthalene derivatives as reported in the scientific literature.
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Naphtho[3][4][5]triazol-thiadiazin Derivatives | S. aureus | >200 | Not Reported | [3] |
| Naphtho[3][4][5]triazol-thiadiazin Derivatives | MRSA | >200 | Not Reported | [3] |
| Naphtho[3][4][5]triazol-thiadiazin Derivatives | E. coli | >250 | Not Reported | [3] |
| Naphtho[3][4][5]triazol-thiadiazin Derivatives | P. aeruginosa | >250 | Not Reported | [3] |
| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE Pathogens | Not Specified | Not Specified | [2][6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.
Table 2: Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-1,4-dione Analogue (Compound 44) | HEC1A (Endometrial Cancer) | 6.4 | [7] |
| Naphthalene-enamide Analogue (Compound 5f) | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [8] |
| Naphthalene-enamide Analogue (Compound 5g) | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [8] |
| Naphthoquinone-naphthol Derivative (Compound 13) | HCT116 (Colon Carcinoma) | 1.18 | [9] |
| Naphthoquinone-naphthol Derivative (Compound 13) | PC9 (Lung Adenocarcinoma) | 0.57 | [9] |
| Naphthoquinone-naphthol Derivative (Compound 13) | A549 (Lung Carcinoma) | 2.25 | [9] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is based on the general principles of the broth microdilution assay used to determine the minimum inhibitory concentration of a compound against bacteria.[3]
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Sterile pipette tips and tubes.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control (medium with bacteria, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[7]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Mandatory Visualizations
Diagram 1: General Workflow for Antimicrobial Activity Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Diagram 3: Logical Relationship of Naphthalene Derivatives' Biological Activities
Caption: Diverse biological activities stemming from the naphthalene scaffold.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)naphthalene
Welcome to the technical support center for the synthesis of 2-(4-Nitrophenoxy)naphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes for this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The Ullmann condensation typically involves the copper-catalyzed reaction of 2-naphthol with a 4-halonitrobenzene. SNAr involves the reaction of 2-naphthoxide with an activated aryl halide, such as 1-fluoro-4-nitrobenzene.
Q2: Which factors most significantly impact the yield of the Ullmann condensation for this synthesis?
A2: Key factors influencing the yield include the choice of copper catalyst and its oxidation state (Cu(I) is generally preferred), the presence and type of ligand, the choice of base and solvent, and the reaction temperature. The purity of the reactants is also crucial.
Q3: What are the common side reactions to be aware of?
A3: In Ullmann condensations, common side reactions include the formation of symmetrical biaryl ethers from the starting materials (e.g., bis(4-nitrophenyl) ether or binaphthyl ether) and reductive dehalogenation of the aryl halide. In SNAr reactions, incomplete reaction or side reactions involving the solvent or impurities can occur.
Q4: How can I purify the final product, this compound?
A4: The most common purification methods are recrystallization and column chromatography. For recrystallization, solvents like ethanol or a mixture of hexane and ethyl acetate can be effective.[1] For column chromatography, a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically used.
Q5: What is the role of the nitro group on the electrophile?
A5: The electron-withdrawing nature of the nitro group activates the aryl halide towards nucleophilic attack, making both the Ullmann condensation and SNAr reactions more favorable and generally leading to higher yields.[2]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Ullmann) | Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr). Consider using activated copper powder. Ensure the catalyst has not been exposed to excessive air or moisture. |
| Inappropriate Ligand (Ullmann) | If no ligand was used, consider adding one. Common ligands for Ullmann ether synthesis include 1,10-phenanthroline and N,N-dimethylglycine. The choice of ligand can be substrate-dependent. |
| Incorrect Base | Ensure the base is strong enough to deprotonate 2-naphthol to form the nucleophilic naphthoxide. Common bases include K₂CO₃, Cs₂CO₃, and NaOH. The solubility of the base in the chosen solvent is also important. |
| Sub-optimal Solvent | For Ullmann reactions, polar aprotic solvents like DMF or DMSO are often used, though non-polar solvents like toluene or xylene can also be effective, sometimes at higher temperatures.[3] For SNAr, polar aprotic solvents are generally preferred. |
| Low Reaction Temperature | Ullmann reactions often require elevated temperatures (100-200 °C).[2] Gradually increase the reaction temperature and monitor the progress by TLC. |
| Impure Reactants | Ensure 2-naphthol and the 4-halonitrobenzene are pure and dry. Impurities can interfere with the catalyst and lead to side reactions. |
Presence of Multiple Products in the Final Mixture
| Potential Cause | Troubleshooting Steps |
| Formation of Symmetrical Ethers | This can occur in Ullmann reactions. Optimizing the stoichiometry of the reactants (a slight excess of the naphthol may be beneficial) and ensuring slow addition of the catalyst can sometimes minimize this. |
| Unreacted Starting Materials | Increase reaction time or temperature. Ensure efficient stirring. Check the purity and activity of all reagents. |
| Side-products from Contaminants | Purify starting materials before the reaction. Ensure the solvent is dry and of high purity. |
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound Synthesis (Adapted)
This protocol is an adapted general procedure for the copper-catalyzed synthesis of diaryl ethers.
Materials:
-
2-Naphthol
-
1-Chloro-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add 2-naphthol (1.0 equiv.), 1-chloro-4-nitrobenzene (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for this compound Synthesis (Adapted)
This protocol is an adapted general procedure for SNAr reactions.
Materials:
-
2-Naphthol
-
1-Fluoro-4-nitrobenzene
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere, add a solution of 2-naphthol (1.0 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C and add NaH (1.1 equiv.) portion-wise. If using K₂CO₃ (2.0 equiv.), the cooling step may not be necessary. Stir the mixture for 30 minutes to an hour at room temperature to form the sodium 2-naphthoxide.
-
Slowly add 1-fluoro-4-nitrobenzene (1.05 equiv.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Data Presentation
Illustrative Yields for Ullmann Condensation under Various Conditions
The following table provides an illustrative summary of how different parameters can affect the yield of diaryl ether synthesis. Note that these are not experimentally determined values for the synthesis of this compound but are based on general principles of the Ullmann condensation.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| CuI (10) | None | K₂CO₃ | DMF | 150 | 40-60 |
| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | 70-85 |
| CuBr (10) | N,N-dimethylglycine (20) | K₃PO₄ | Dioxane | 100 | 65-80 |
| Cu₂O (5) | None | NaOH | DMSO | 130 | 50-70 |
| Cu Powder (stoichiometric) | None | K₂CO₃ | Nitrobenzene | 200 | 30-50 |
Visualizations
Caption: Experimental workflow for the Ullmann condensation synthesis of this compound.
Caption: Signaling pathway diagram illustrating the SNAr mechanism for the synthesis of this compound.
Caption: A logical relationship diagram for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-(4-Nitrophenoxy)naphthalene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(4-nitrophenoxy)naphthalene via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent.2. Incorrect solvent choice. | 1. Add small increments of hot solvent until the solid dissolves.2. Consult the solvent selection guide (Table 2). The compound is known to be soluble in acetone.[1][2] Consider a different solvent or a solvent mixture. |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is not supersaturated.3. The cooling process is too slow. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.3. After slow cooling to room temperature, place the flask in an ice bath to further decrease solubility.[3] |
| The compound "oils out" instead of forming crystals. | 1. The solution is supersaturated at a temperature above the compound's melting point.2. The rate of cooling is too rapid.3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Insulate the flask to slow the cooling process.3. Consider pre-purification by another method if impurities are significant. If the oil solidifies on cooling, it can be recrystallized again with a different solvent. |
| Crystals form too quickly. | 1. The solution is too concentrated.2. The cooling process is too fast. | 1. Reheat the solution, add a small amount of extra solvent, and re-cool.2. Ensure the solution cools slowly and undisturbed at room temperature before moving to an ice bath. Rapid crystallization can trap impurities.[3] |
| The recrystallized product is colored. | 1. Presence of colored impurities.2. Degradation of the compound. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.2. Ensure the heating temperature does not exceed the decomposition temperature of the compound. |
| Low recovery of the purified product. | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. The final cooling temperature is not low enough.4. Incomplete transfer of crystals during filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.3. Cool the solution in an ice bath after it has reached room temperature to maximize crystal yield.4. Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this rinsing to the filter to collect any remaining crystals. |
Frequently Asked Questions (FAQs)
Q1: Which solvent should I use for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Acetone is a known solvent for this compound.[1][2] Alcohols such as ethanol or methanol are also common choices for recrystallizing similar aromatic compounds.[4] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q2: How do I perform a hot filtration correctly?
A2: Hot filtration is used to remove insoluble impurities. To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel and preheat it by placing it on top of the boiling flask of solvent. Fluted filter paper can also increase the filtration speed. Perform the filtration as quickly as possible.
Q3: What should I do if I add too much solvent?
A3: If you have added too much solvent, your solution may not be saturated enough for crystals to form upon cooling. You can remedy this by gently boiling the solution to evaporate the excess solvent until you observe slight turbidity or crystal formation at the edges of the solution. Then, allow it to cool slowly.
Q4: How can I be sure my purified product is pure?
A4: The purity of your recrystallized this compound can be assessed by its melting point and by thin-layer chromatography (TLC). A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. TLC analysis should show a single spot for the purified product.
Q5: My crude material is a dark oil. Can I still use recrystallization?
A5: If the crude material is an oil, it may be due to a high concentration of impurities. You can attempt to dissolve the oil in a suitable hot solvent. If it dissolves and then crystallizes upon cooling, the purification may be successful. If it remains an oil, you may need to consider a different purification technique, such as column chromatography, before attempting recrystallization.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₁NO₃ | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
| Solubility | Soluble in Acetone | [1][2] |
Table 2: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Acetone | 56 | Polar aprotic | Known to dissolve this compound.[1][2] |
| Ethanol | 78 | Polar protic | A common solvent for many organic solids. |
| Methanol | 65 | Polar protic | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | 77 | Moderately polar | Often used in combination with non-polar solvents. |
| Toluene | 111 | Non-polar | Can be a good solvent for aromatic compounds. |
| Hexane | 69 | Non-polar | Often used as the "anti-solvent" in a two-solvent system. |
| Water | 100 | Very polar | Generally not suitable for non-polar organic compounds. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., acetone or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material with swirling to dissolve it completely. Keep both flasks on a hot plate.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the mass and melting point of the purified crystals and assess purity by TLC.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting failure of crystallization.
References
challenges in the synthesis of diaryl ethers like 2-(4-Nitrophenoxy)naphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges in the synthesis of diaryl ethers, with a particular focus on unsymmetrical compounds like 2-(4-Nitrophenoxy)naphthalene.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of diaryl ethers, particularly through Ullmann condensation and related copper-catalyzed methods.
Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?
A1: Low or no yield in Ullmann couplings can stem from several factors. The primary aspects to investigate are the purity of reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.[1] The electronic properties of your specific aryl halide and phenol are also crucial; electron-poor aryl halides and electron-rich phenols generally give higher yields.[1][2]
Key Troubleshooting Steps:
-
Reactant Purity: Ensure starting materials, especially the phenol and aryl halide, are free from impurities and water.
-
Catalyst Activity: Copper(I) salts like CuI, CuBr, and Cu₂O are commonly used and effective.[1] Ensure the catalyst is active and not oxidized. An air-stable Cu(I) catalyst, such as CuI(PPh₃)₃, has been used effectively in non-polar solvents.[1][2]
-
Ligand Choice: Ligands are often crucial for accelerating the reaction and allowing for milder conditions.[1] N,N- and N,O-chelating ligands are known to be effective.[3] N,N-dimethylglycine is a highly effective and commonly used ligand.[4]
-
Base Selection: The choice and strength of the base are critical. Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene. For polar aprotic solvents, Cs₂CO₃ is often the base of choice.[1]
-
Solvent Effects: The reaction is highly sensitive to the solvent. Non-polar solvents like toluene or xylene are often effective with certain catalyst-base combinations.[2] Polar aprotic solvents like DMF or DMSO can also be used, but optimization is key.[5][6]
-
Temperature Control: Traditional Ullmann reactions require high temperatures (125-300 °C).[7] Modern ligand-assisted protocols often allow for lower temperatures (80-130 °C).[3] If the reaction is not proceeding, a careful increase in temperature may be necessary.
Q2: I am observing significant side reactions, such as homocoupling of the aryl halide. How can I minimize these?
A2: Homocoupling of the aryl halide to form a biaryl compound is a common side reaction in Ullmann-type couplings. Several strategies can be employed to minimize this:
-
Optimize Catalyst and Ligand: The choice of ligand can significantly influence the selectivity of the reaction. Screening different ligands may be necessary to find one that favors the C-O bond formation over the C-C bond formation.
-
Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
-
Adjust Stoichiometry: Using a slight excess of the phenol can sometimes help to favor the desired cross-coupling reaction.[8]
-
Consider Alternative Methods: If homocoupling remains a persistent issue, alternative synthetic routes such as the Chan-Lam coupling using arylboronic acids or palladium-catalyzed Buchwald-Hartwig etherification may offer better selectivity.[4][9][10]
Q3: My starting materials are sterically hindered, and the reaction is not proceeding. What can I do?
A3: Steric hindrance presents a significant challenge in diaryl ether synthesis.
-
Ligand Selection: Bulky ligands can sometimes overcome steric hindrance by creating a more accessible catalytic center. Buchwald's biarylphosphine ligands, for instance, have shown success in palladium-catalyzed systems for coupling hindered substrates.
-
Higher Temperatures: More forcing conditions, including higher reaction temperatures, may be required to overcome the activation energy barrier imposed by steric hindrance.[7]
-
Alternative Reagents: For particularly challenging couplings, using more reactive coupling partners like diaryliodonium salts can be an effective strategy, as they can react under milder, transition-metal-free conditions.[11]
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in a copper-catalyzed diaryl ether synthesis?
A1: Ligands play a crucial role in modern Ullmann-type reactions. They accelerate the reaction, allowing for milder reaction conditions (lower temperatures) and lower catalyst loadings.[1] Ligands stabilize the copper catalyst, prevent its agglomeration, and modulate its reactivity to favor the desired C-O bond formation. N,N- and N,O-chelating ligands, such as amino acids (e.g., N,N-dimethylglycine) and diamines, have proven to be particularly effective.[3][4]
Q2: How do the electronic properties of the aryl halide and phenol affect the reaction?
A2: The electronic properties of the substrates significantly impact the success of the Ullmann condensation. Generally, the reaction works best with electron-poor aryl halides and electron-rich phenols.[1][2] Electron-withdrawing groups on the aryl halide make the aromatic ring more susceptible to nucleophilic attack. Conversely, electron-donating groups on the phenol increase the nucleophilicity of the phenoxide, facilitating the reaction. For the synthesis of this compound, the nitro group on the phenoxy ring makes it electron-poor, which can be challenging.
Q3: Are there alternatives to the Ullmann reaction for synthesizing diaryl ethers?
A3: Yes, several alternative methods exist, each with its own advantages and disadvantages:
-
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling can also be adapted for C-O bond formation to synthesize diaryl ethers.[10] This method often offers a broader substrate scope and milder reaction conditions.
-
Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with phenols.[9] It is often performed under mild conditions and is tolerant of a wide range of functional groups.[4]
-
Nucleophilic Aromatic Substitution (SNA_r): This method is typically limited to cases where the aryl halide is activated by strong electron-withdrawing groups in the ortho and/or para positions.[4] For a substrate like this compound, where the nitro group is present, this could be a viable pathway depending on the specific aryl halide used.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ullmann Diaryl Ether Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI (10 mol%) / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 78-95 | [4] |
| CuI (5 mol%) / Fe(acac)₃ (5 mol%) | K₂CO₃ | DMF | 120 | 85-95 | [4] |
| CuI (10 mol%) / Picolinic Acid | K₃PO₄ | DMSO | 110 | 70-90 | [7] |
| CuI(PPh₃)₃ (5 mol%) | K₂CO₃ | Toluene | 110 | 60-85 | [2] |
Table 2: Effect of Base and Solvent on a Model Ullmann Coupling
Reaction: 4-bromoanisole with 4-methoxyphenol, catalyzed by CuI/N,N-dimethylglycine (L1)
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| K₃PO₄ | Acetonitrile | 80 | 24 | 95 |
| Cs₂CO₃ | Toluene | 110 | 24 | 20 |
| K₂CO₃ | Toluene | 110 | 24 | 15 |
| Cs₂CO₃ | Dioxane | 100 | 24 | 90 |
Data adapted from a study on ligand screening for Ullmann synthesis.[12]
Experimental Protocols
Protocol 1: General Procedure for Copper/N,N-Dimethylglycine-Catalyzed Synthesis of Diaryl Ethers
This protocol is adapted from a literature procedure for the Ullmann-type synthesis of diaryl ethers.[4]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision tree for troubleshooting low yields in diaryl ether synthesis.
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 11. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of Phenoxy Naphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the nitration of phenoxy naphthalene compounds. The information is based on established principles of electrophilic aromatic substitution and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected major mononitrated products in the nitration of phenoxy naphthalenes?
The phenoxy group is an activating, ortho-, para-directing group. Due to the ether linkage, it increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack than unsubstituted naphthalene. The precise isomer distribution is not extensively reported in publicly available literature, but predictions can be made based on the principles of electrophilic aromatic substitution on substituted naphthalenes.
-
For 1-Phenoxynaphthalene: The phenoxy group at the C1 position strongly activates the naphthalene ring. Nitration is expected to be directed primarily to the C4 (para) and C2 (ortho) positions of the same ring. Attack on the other ring is less likely under mild conditions.
-
For 2-Phenoxynaphthalene: The phenoxy group at the C2 position activates the C1 and C3 (ortho) positions, as well as the C6 (para-like) position. The distribution between these isomers will be highly dependent on reaction conditions.
Q2: What are the most common side reactions observed during the nitration of phenoxy naphthalene compounds?
The two most common side reactions are polynitration and oxidation .
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Polynitration: The introduction of more than one nitro group onto the aromatic system can occur, especially under forcing conditions (e.g., high concentration of nitrating agent, elevated temperatures).[1] The initial nitro group is deactivating, so subsequent nitrations will be slower and will be directed to other positions on either the naphthalene or the phenoxy ring.
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Oxidation: The strong oxidizing nature of many nitrating agents (especially nitric acid) can lead to the formation of colored byproducts.[1] For naphthalene derivatives, this can include the formation of naphthoquinones. The presence of the electron-rich phenoxy group can also make the molecule more susceptible to oxidative degradation.
Q3: How can I control the regioselectivity of the nitration to favor a specific isomer?
Controlling regioselectivity is a significant challenge. However, the isomer distribution can be influenced by several factors:
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Temperature: Lower reaction temperatures (e.g., 0-5 °C) generally favor the kinetically controlled product.[1][2] For naphthalene systems, this often means substitution at the alpha-positions (C1, C4, C5, C8).
-
Nitrating Agent: The choice of nitrating agent can significantly impact the isomer ratio.[1][2] Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), may offer different selectivity compared to the more aggressive mixed acid (HNO₃/H₂SO₄).
-
Solvent: The solvent can influence the reactivity and selectivity of the nitration reaction. Experimenting with different solvents, such as acetic acid, dichloromethane, or nitromethane, may alter the isomer ratios.
Q4: I am observing a significant amount of dark-colored impurities in my product. What are they and how can I minimize them?
Dark-colored impurities are often indicative of oxidation byproducts.[1] To minimize their formation:
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Control Temperature: Avoid excessive heating, as higher temperatures promote oxidation.[1]
-
Reaction Time: Use the shortest reaction time necessary for the complete consumption of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.[1]
-
Purification: Oxidized byproducts are often more polar and can typically be removed by column chromatography on silica gel.[1]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Nitrating agent is not active enough for the substrate. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a stronger nitrating agent (e.g., nitronium tetrafluoroborate, NO₂BF₄). 2. Cautiously increase the reaction temperature, monitoring for side product formation. 3. Increase the reaction time and monitor progress by TLC or HPLC. |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Reaction conditions favor a mixture of kinetic and thermodynamic products. 2. Steric hindrance from the phenoxy group may be influencing substitution patterns. | 1. Lower the reaction temperature to favor the kinetic product. 2. Experiment with different nitrating agents and solvents to alter the isomer ratio.[1][2] 3. Utilize advanced purification techniques like preparative HPLC for isomer separation. |
| Significant Formation of Di- or Polynitrated Products | 1. Excess nitrating agent was used. 2. Reaction temperature is too high. 3. The phenoxy group is strongly activating, making the ring susceptible to multiple nitrations. | 1. Carefully control the stoichiometry of the nitrating agent (use 1.0-1.2 equivalents for mononitration). 2. Maintain a low reaction temperature (e.g., 0-5 °C). 3. Use a milder nitrating agent. |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of the starting material or product. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Strictly control the reaction temperature at a low level. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Purify the crude product using column chromatography.[1] |
Data Presentation
Table 1: Predicted Major Mononitration Products of Phenoxy Naphthalenes
Note: This table is based on established principles of electrophilic aromatic substitution. Actual yields and isomer ratios will vary with experimental conditions.
| Substrate | Predicted Major Isomer(s) | Position of Nitration | Rationale |
| 1-Phenoxynaphthalene | 4-Nitro-1-phenoxynaphthalene | C4 | para-director, electronically favored. |
| 2-Nitro-1-phenoxynaphthalene | C2 | ortho-director, electronically favored but may have some steric hindrance. | |
| 2-Phenoxynaphthalene | 1-Nitro-2-phenoxynaphthalene | C1 | ortho-director, kinetically favored alpha-position. |
| 6-Nitro-2-phenoxynaphthalene | C6 | para-like director, potentially the thermodynamically favored product. |
Table 2: Influence of Reaction Conditions on Nitration Outcome
| Parameter | Condition | Expected Outcome |
| Temperature | Low (e.g., 0-5 °C) | Favors kinetic product, reduces oxidation and polynitration.[1][2] |
| High (e.g., > Room Temp) | May favor thermodynamic product, increases risk of side reactions. | |
| Nitrating Agent | Mild (e.g., Acetyl Nitrate) | Higher selectivity, less oxidation.[1] |
| Strong (e.g., HNO₃/H₂SO₄) | Higher reactivity, increased risk of over-nitration and oxidation. | |
| Stoichiometry | ~1 equivalent of nitrating agent | Favors mononitration. |
| >1.5 equivalents of nitrating agent | Increases likelihood of dinitration. |
Experimental Protocols
Protocol 1: General Procedure for Mononitration of Phenoxy Naphthalene using Mixed Acid
This is a general guideline and requires optimization for specific substrates and desired outcomes.
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Dissolution: Dissolve the phenoxy naphthalene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.
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Preparation of Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid (1.0-1.2 eq) to concentrated nitric acid (1.0-1.2 eq) while cooling in an ice bath.[2]
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Addition: Add the prepared nitrating mixture dropwise to the solution of phenoxy naphthalene over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.[1]
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2]
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Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. The crude product may precipitate.[1][2]
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Extraction: If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the different isomers and remove byproducts.[1]
Mandatory Visualizations
Caption: Experimental workflow for the nitration of phenoxy naphthalene.
References
optimizing reaction time and temperature for 2-(4-Nitrophenoxy)naphthalene
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)naphthalene
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-naphthol with a 4-halonitrobenzene, typically 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene, in the presence of a base.
Q2: Why is a copper catalyst necessary for this reaction?
A2: The copper catalyst is crucial for facilitating the carbon-oxygen (C-O) bond formation between the 2-naphthol and the aryl halide. It is believed to proceed through the formation of a copper(I) naphthoxide intermediate, which then reacts with the aryl halide.
Q3: What are the typical starting materials for this synthesis?
A3: The standard starting materials are:
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2-Naphthol
-
1-Chloro-4-nitrobenzene or 1-Fluoro-4-nitrobenzene
-
A copper catalyst (e.g., copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder)
-
A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
A high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
Q4: What is a typical temperature and reaction time for the synthesis of this compound?
A4: Traditional Ullmann condensations often require high temperatures, typically in the range of 120-180 °C.[1] The reaction time can vary significantly, from a few hours to over 24 hours, depending on the specific reactants, catalyst, and temperature used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use freshly purchased or properly stored copper catalyst. Consider activating copper powder if using it. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition. | |
| Insufficient reaction time | Extend the reaction time and monitor the progress using TLC until the starting materials are consumed. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, NMP) to find the optimal combination for your specific substrates. | |
| Presence of moisture | Ensure all reactants and solvents are anhydrous, as water can deactivate the catalyst and interfere with the base. | |
| Formation of Side Products | Homocoupling of the aryl halide (e.g., 4,4'-dinitrobiphenyl) | This can occur at very high temperatures. Try lowering the reaction temperature. |
| Decomposition of starting materials or product | The reaction may be running too hot. Reduce the temperature and monitor for charring or discoloration. | |
| Difficult Purification | Removal of copper catalyst | After the reaction, the mixture can be filtered through a pad of celite to remove insoluble copper species. An acidic workup can also help to dissolve copper salts. |
| Separation from unreacted 2-naphthol | Unreacted 2-naphthol can often be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH) during workup. | |
| Removal of high-boiling solvent | High-boiling solvents like DMF or DMSO can be challenging to remove completely. Consider extraction with a lower-boiling organic solvent and washing thoroughly with water or brine. Vacuum distillation may be necessary in some cases. |
Experimental Protocol: Ullmann Condensation for this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
2-Naphthol
-
1-Chloro-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-naphthol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)naphthalene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4-Nitrophenoxy)naphthalene, a diaryl ether commonly prepared via an Ullmann condensation reaction. This resource is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. Two primary variations are feasible:
-
Route A: Reaction of 2-naphthol with 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene.
-
Route B: Reaction of 2-bromonaphthalene with 4-nitrophenol.
The reaction is typically carried out in a high-boiling polar solvent in the presence of a base and a copper catalyst.[1][2]
Q2: Which copper catalyst is most effective for this synthesis?
A2: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are generally more effective than copper(II) salts or metallic copper powder.[1] The use of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can often accelerate the reaction and allow for milder reaction conditions.
Q3: What are suitable solvents and bases for this reaction?
A3: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are traditionally used to achieve the necessary high reaction temperatures.[1] The choice of base is also critical, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The selection of solvent and base can significantly impact reaction yield and should be optimized for the specific substrates being used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be developed to clearly separate the starting materials from the desired product. The disappearance of the limiting reagent is a good indicator of reaction completion.
Q5: How is the product, this compound, typically purified?
A5: After the reaction is complete, the crude product is typically isolated by an aqueous workup to remove the inorganic salts and the bulk of the solvent. Further purification is often achieved by recrystallization or column chromatography. While a specific solvent for the recrystallization of this compound is not widely reported, common solvents for the recrystallization of naphthalene derivatives include methanol, ethanol, or mixtures of hexane and ethyl acetate.[1][3] The choice of solvent will depend on the solubility of the product and impurities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use fresh, high-purity copper(I) salt. Consider preparing an activated copper catalyst if using copper powder. |
| Oxygen sensitivity | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Insufficient temperature | Ullmann condensations often require high temperatures (typically >150 °C).[2] Ensure the reaction is heated to the appropriate temperature. | |
| Inappropriate base or solvent | The choice of base and solvent is crucial. Consider screening different combinations (e.g., K₂CO₃ in DMF, Cs₂CO₃ in DMF or DMSO). | |
| Poor quality starting materials | Ensure starting materials (aryl halide and phenol) are pure and dry. | |
| Formation of Side Products | Homocoupling of the aryl halide | This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst/ligand system may help. |
| Reduction of the nitro group | If using a protic solvent or if there are sources of protons, the nitro group can be reduced. Ensure anhydrous conditions. | |
| Tar formation | This is common at very high temperatures or with prolonged reaction times. Optimize the reaction time and temperature. | |
| Difficulty in Product Isolation/Purification | Product is an oil | If the product "oils out" during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Co-elution of impurities during chromatography | Optimize the eluent system for column chromatography to achieve better separation. A gradient elution may be necessary. | |
| Persistent color in the final product | The crude product may be colored due to impurities. Treatment with activated carbon during recrystallization can sometimes remove colored impurities.[1] |
Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of this compound via an Ullmann condensation, based on general procedures for similar diaryl ether syntheses. Note: This protocol should be optimized for specific laboratory conditions and reagent purity.
Materials:
-
2-Bromonaphthalene
-
4-Nitrophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.0 mmol), 4-nitrophenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Presentation
| Parameter | Route A (2-Naphthol + 1-Chloro-4-nitrobenzene) | Route B (2-Bromonaphthalene + 4-Nitrophenol) |
| Typical Catalyst | CuI, CuBr | CuI, CuBr |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Solvent | DMF, DMSO | DMF, NMP |
| Typical Temperature | 140-160 °C | 140-160 °C |
| Reported Yields | Variable, generally moderate to good | Variable, generally moderate to good |
Visualizations
Troubleshooting Workflow
References
Technical Support Center: Purification of 2-(4-Nitrophenoxy)naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-Nitrophenoxy)naphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized via the Ullmann condensation?
A1: The most common impurities are unreacted starting materials and potential side products. These include:
-
2-Naphthol: Unreacted starting material.
-
1-Fluoro-4-nitrobenzene (or other aryl halide): Unreacted starting material.
-
Bis(4-nitrophenyl) ether: A potential side product from the self-condensation of the activated aryl halide.
-
Copper salts: Remnants from the catalyst used in the Ullmann condensation.[1][2]
-
Base: Residual base (e.g., potassium carbonate, cesium carbonate) used in the reaction.
Q2: My crude product is a dark, oily residue. How can I get it to crystallize?
A2: A dark, oily product often indicates the presence of impurities that inhibit crystallization. Before attempting recrystallization, it is advisable to perform a preliminary purification step. A quick wash with a suitable solvent or passing the crude mixture through a short plug of silica gel can remove many of the colored impurities and unreacted starting materials. Forcing crystallization can sometimes be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound, if available.
Q3: I am having trouble separating the product from the starting materials by column chromatography. What solvent system should I use?
A3: The polarity difference between your product and the starting materials will dictate the ideal solvent system. This compound is more polar than 1-fluoro-4-nitrobenzene but can have similar polarity to 2-naphthol depending on the eluent. A good starting point for developing a solvent system for silica gel column chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or dichloromethane.[3][4]
You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity, will likely provide the best separation.
Q4: Can I use recrystallization as the sole method for purification?
A4: Recrystallization can be a very effective purification method if the impurities are present in small amounts and have significantly different solubilities than the desired product in the chosen solvent. However, if the crude product is very impure, a preliminary purification by column chromatography is often recommended to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is still on the column. | The eluent may not be polar enough. Gradually increase the polarity of the solvent system. You can check for the presence of your product on the column by taking a small sample of the silica from the top and analyzing it by TLC. |
| Product co-eluted with an impurity. | The solvent system may be too polar, causing poor separation. Optimize the solvent system using TLC to achieve better separation between your product and the impurity. A shallower gradient during elution can also improve resolution. |
| The sample was not loaded correctly. | Improper loading can lead to band broadening and poor separation. Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated band. Dry loading the sample adsorbed onto a small amount of silica gel is often the best approach.[4] |
| Column was not packed properly. | Channels or cracks in the silica gel will lead to poor separation. Ensure the column is packed uniformly without any air bubbles. |
Issue 2: Product Fails to Crystallize During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is not saturated. | Too much solvent was used. Carefully evaporate some of the solvent to concentrate the solution. |
| Solution cooled too quickly. | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of significant impurities. | High levels of impurities can inhibit crystal formation. Consider a pre-purification step like column chromatography. |
| No nucleation sites. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives your product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude product.
-
Pack the column with silica gel (100-200 mesh) using the chosen eluent system (the least polar mixture from your TLC analysis). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (about 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5][6][7] Based on the properties of related compounds, ethanol or methanol are good starting points.[7]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the compound. Keep the solution at or near its boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal.
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or in a desiccator.
-
Data Presentation
Table 1: Solubility of Reactants and Product
| Compound | Water | Ethanol | Acetone | Chloroform | Hexane |
| 2-Naphthol | Slightly soluble[3][8] | Soluble[3][5] | Soluble[5] | Soluble[3][5] | Sparingly soluble |
| 1-Fluoro-4-nitrobenzene | Insoluble[9][10] | Soluble[9] | Soluble[9] | Soluble[9] | Soluble |
| This compound | Insoluble | Sparingly soluble (cold), Soluble (hot) | Soluble[7][11] | Soluble | Sparingly soluble |
Note: Solubility data for the product is inferred from general principles and solubility of similar compounds.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low yields in Ullmann diaryl ether synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ukessays.com [ukessays.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
column chromatography conditions for 2-(4-Nitrophenoxy)naphthalene purification
Technical Support Center: Purification of 2-(4-Nitrophenoxy)naphthalene
Welcome to our technical support center. This resource provides detailed guidance on the purification of this compound via column chromatography, including troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Problem 1: Poor or No Separation of the Desired Compound from Impurities
-
Possible Cause: The polarity of the mobile phase is either too high or too low.
-
Solution:
-
Analyze by TLC: Before running the column, perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Test different ratios of a nonpolar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
-
Adjust Solvent Ratio: If the spots on the TLC plate are too high (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent. If the spots are too low (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.
-
Use a Gradient Elution: Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more of the polar solvent (e.g., increasing percentages of ethyl acetate). This can help to first elute nonpolar impurities and then the desired product, followed by more polar impurities.
-
Problem 2: The Compound is Not Eluting from the Column
-
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the concentration of ethyl acetate.
-
Switch to a More Polar Solvent: If increasing the proportion of the current polar solvent is ineffective, consider switching to a more polar solvent altogether. For instance, if a hexane/ethyl acetate mixture fails, a hexane/dichloromethane or a dichloromethane/methanol system might be more effective, though care should be taken as methanol can dissolve silica gel to a small extent.
-
Problem 3: The Compound Elutes Too Quickly (with the Solvent Front)
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, if you are using a 20:1 hexane/ethyl acetate mixture, try a 30:1 or 40:1 mixture.
-
Start with a Less Polar System: Begin the elution with a highly nonpolar solvent system (e.g., pure hexane) to allow for better initial binding of the compound to the stationary phase.
-
Problem 4: Streaking or Tailing of the Compound Band on the Column
-
Possible Cause 1: The sample is overloaded on the column.
-
Solution: Use a larger column or reduce the amount of sample being purified. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
-
Possible Cause 2: The compound has low solubility in the mobile phase.
-
Solution: Ensure the compound is fully dissolved in the minimum amount of mobile phase before loading it onto the column. If solubility is an issue, you can dissolve the sample in a slightly more polar solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.
-
Possible Cause 3: The stationary phase is of poor quality or has been improperly packed.
-
Solution: Ensure the column is packed uniformly without any cracks or channels. Use high-quality silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase for purifying this compound on a silica gel column?
A1: Based on the nonpolar nature of the naphthalene and nitrophenoxy groups, a good starting mobile phase is a mixture of a nonpolar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A common starting ratio to test via TLC would be in the range of 10:1 to 30:1 (hexane:ethyl acetate).
Q2: What type of stationary phase should I use?
A2: Standard flash silica gel (40-63 µm particle size) is the most common and effective stationary phase for the purification of this type of organic compound.
Q3: How can I monitor the separation during the column chromatography?
A3: You can monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (often the same as or slightly more polar than the column's mobile phase), and visualize the spots under UV light. Fractions containing the pure compound can then be combined.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative. This would typically involve a C18-functionalized silica gel stationary phase and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water.[1][2] The high XLogP3 value (a measure of lipophilicity) of 4.8 for this compound suggests it would be strongly retained on a C18 column, requiring a mobile phase with a high percentage of the organic solvent.[3]
Data Presentation
The following table summarizes the recommended starting conditions for the column chromatography purification of this compound.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane / Ethyl Acetate |
| Initial Eluent Ratio | 20:1 (Hexane:Ethyl Acetate) |
| Elution Mode | Isocratic or Gradient |
| Detection Method | UV (254 nm) for TLC analysis |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, creating a uniform packed bed. Drain the excess solvent until the solvent level is just at the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Gently add a small layer of fresh mobile phase to the top of the column.
-
-
Elution:
-
Fill the column with the mobile phase.
-
Begin to collect fractions as the solvent flows through the column.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute compounds with higher polarity.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
preventing decomposition of 2-(4-Nitrophenoxy)naphthalene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(4-Nitrophenoxy)naphthalene during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses three key functional components: a naphthalene ring system, a diaryl ether linkage, and a nitro group. The diaryl ether bond (C-O-C) is generally characterized by high thermal and chemical stability.[1][2] However, the electron-withdrawing nature of the nitro group and the extended aromatic system of the naphthalene ring can influence the molecule's reactivity and susceptibility to degradation under certain conditions.[3][4][5]
Q2: What are the most likely decomposition pathways for this compound during a reaction?
A2: The most probable decomposition pathways include:
-
Hydrolysis of the ether linkage: Cleavage of the C-O bond can occur under strong acidic or basic conditions, or via photocatalysis, yielding 2-naphthol and 4-nitrophenol.[1][6][7]
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common transformation for nitroaromatic compounds.[3][4][5]
-
Degradation of the naphthalene ring: Under harsh oxidative conditions or high-energy UV radiation, the naphthalene ring system itself can undergo oxidation and cleavage.[8][9][10][11]
-
Thermal decomposition: At elevated temperatures, cleavage of the C-NO2 bond can be a primary decomposition pathway for nitroaromatic compounds.[12]
Q3: How can I detect the decomposition of this compound in my reaction mixture?
A3: Decomposition can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of new spots with different Rf values can indicate the formation of degradation products.
-
High-Performance Liquid Chromatography (HPLC): The emergence of new peaks in the chromatogram is a clear indicator of decomposition.
-
Mass Spectrometry (MS): Identification of fragments corresponding to potential degradation products (e.g., 2-naphthol, 4-nitrophenol, or the corresponding aniline) can confirm decomposition.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum may indicate the formation of new chromophoric species resulting from decomposition.[13]
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: To minimize degradation during storage, this compound should be stored in a cool, dry, and dark place.[14] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Troubleshooting Guides
Guide 1: Decomposition During Synthesis or Reaction
This guide provides troubleshooting for reactions involving the use or synthesis of this compound where decomposition is observed.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of 2-naphthol and/or 4-nitrophenol | Hydrolysis of the ether linkage | pH Control: Avoid strongly acidic or basic conditions. If a base is required, consider using a milder, non-nucleophilic base.[14] Temperature Management: Run the reaction at the lowest effective temperature. Solvent Choice: Use anhydrous solvents to minimize water-mediated hydrolysis. |
| Presence of amino-substituted byproducts | Reduction of the nitro group | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reductions.[14] Avoid Reductive Reagents: Ensure no unintentional reducing agents are present in the reaction mixture. Protecting Groups: If the nitro group is not involved in the desired transformation, consider protecting it. |
| Complex mixture of unidentified byproducts | Degradation of the naphthalene ring | Milder Reaction Conditions: Employ milder reagents and lower reaction temperatures. Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction and subsequent degradation.[14] Light Protection: Protect the reaction from light, especially UV radiation, to prevent photodegradation.[8][15] |
| Low yield and significant charring | Thermal decomposition | Precise Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating.[14] Efficient Heat Transfer: Ensure efficient stirring and appropriate reaction vessel geometry for uniform heat distribution. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound under Inert Atmosphere
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Assembly: Assemble the reaction apparatus under a positive pressure of nitrogen.
-
Reagents: Add anhydrous solvent and this compound to the reaction flask.
-
Inerting: Purge the reaction mixture with dry nitrogen for 10-15 minutes.
-
Reaction: Add other reagents via syringe through a septum. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction and proceed with the appropriate aqueous work-up and extraction.
-
Purification: Purify the product using column chromatography or recrystallization.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: General experimental workflow for minimizing decomposition.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 3. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Nitrophenoxy)naphthalene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(4-nitrophenoxy)naphthalene. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Williamson ether synthesis and the Ullmann condensation. The Williamson ether synthesis involves the reaction of a sodium or potassium salt of 2-naphthol with an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene.[1][2] The Ullmann condensation is a copper-catalyzed reaction between 2-naphthol and an aryl halide, typically 1-bromo- or 1-iodo-4-nitrobenzene.[3][4]
Q2: Which synthetic route is more suitable for large-scale production?
A2: For large-scale production, the Williamson ether synthesis is often preferred due to its generally milder reaction conditions, avoidance of heavy metal catalysts, and often simpler product purification.[5][6] However, the choice can depend on the cost and availability of the starting materials. The Ullmann condensation can be a viable alternative, especially when the aryl halide is less reactive.[7]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control for a successful synthesis include:
-
Reaction Temperature: Precise temperature control is crucial to minimize side reactions and ensure complete conversion.
-
Purity of Reagents: The purity of 2-naphthol, the aryl halide, and the base can significantly impact the yield and purity of the final product.
-
Anhydrous Conditions: For the Williamson ether synthesis, ensuring anhydrous conditions is important to prevent the hydrolysis of the base and the formation of byproducts.
-
Inert Atmosphere: For the Ullmann condensation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the copper catalyst.
Q4: How can the product be purified effectively?
A4: The most common method for purifying this compound is recrystallization.[8] Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water. Column chromatography can also be used for higher purity requirements, although it is less practical for large-scale production.
Experimental Protocols
Two primary protocols for the synthesis of this compound are provided below.
Protocol 1: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar diaryl ethers.[9]
Materials:
-
2-Naphthol
-
1-Fluoro-4-nitrobenzene
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2-naphthol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reactant Addition: While stirring under a nitrogen atmosphere, add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: Filter the precipitated solid, wash it thoroughly with deionized water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Ullmann Condensation
This protocol is a generalized procedure for the copper-catalyzed synthesis of diaryl ethers.[3][7]
Materials:
-
2-Naphthol
-
1-Bromo-4-nitrobenzene
-
Potassium Carbonate (anhydrous)
-
Copper(I) Iodide (CuI)
-
Pyridine (anhydrous)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2-naphthol (1.0 equivalent), 1-bromo-4-nitrobenzene (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add anhydrous pyridine to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the copper catalyst and inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the pyridine. Add water to the residue to precipitate the crude product. Filter the solid and wash with water.
-
Purification: Recrystallize the crude product from ethanol.
Data Presentation
| Parameter | Williamson Ether Synthesis | Ullmann Condensation |
| Aryl Halide | 1-Fluoro-4-nitrobenzene | 1-Bromo-4-nitrobenzene |
| Base | Potassium Carbonate | Potassium Carbonate |
| Catalyst | None | Copper(I) Iodide |
| Solvent | Dimethylformamide (DMF) | Pyridine |
| Temperature | 120-130°C | ~115°C (Reflux) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 85-95% | 70-85% |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Williamson Synthesis: Incomplete deprotonation of 2-naphthol; Low reaction temperature; Impure reagents; Presence of water. | Use a stronger base or ensure the base is anhydrous; Increase the reaction temperature within the recommended range; Purify starting materials; Use anhydrous solvents and reagents. |
| Ullmann Condensation: Inactive copper catalyst; Insufficiently high temperature; Presence of oxygen. | Use freshly purchased or activated copper(I) iodide; Ensure the reaction is at reflux; Maintain a positive pressure of inert gas (nitrogen or argon). | |
| Formation of Side Products | Williamson Synthesis: C-alkylation of the naphthol ring. | This is less common with aryl halides but can be minimized by using a polar aprotic solvent like DMF. |
| Ullmann Condensation: Homocoupling of the aryl halide (biaryl formation); Reduction of the nitro group. | Use the correct stoichiometry of reactants; Ensure the reaction temperature does not significantly exceed the reflux temperature; Use a well-defined catalyst system. | |
| Product is Oily or Difficult to Crystallize | Impurities are present; Incorrect recrystallization solvent or procedure. | Wash the crude product thoroughly before recrystallization; Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water); Ensure slow cooling during recrystallization. |
| Product is Colored | Presence of colored impurities, possibly from side reactions or starting materials. | Treat the recrystallization solution with activated charcoal before filtering to remove colored impurities. |
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Caption: Troubleshooting workflow for low product yield in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. byjus.com [byjus.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Naphthalene-Based Fluorescent Probes: Evaluating the Potential of 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, naphthalene derivatives stand out for their inherent photophysical properties, including high quantum yields and environmental sensitivity, making them valuable scaffolds for designing sensors for a variety of analytes and biological processes.[1][2] This guide provides a comparative analysis of 2-(4-Nitrophenoxy)naphthalene, a molecule of interest, against established naphthalene-based fluorescent probes. Due to a lack of available experimental data on the photophysical properties of this compound, this comparison will be based on its structural components and the principles of fluorescent probe design. We will explore its potential as a fluorescent probe, particularly in the context of enzyme-activated sensing, and contrast it with well-characterized alternatives.
Introduction to this compound
This compound is a chemical compound featuring a naphthalene core, a known fluorophore, linked to a 4-nitrophenoxy group. The naphthalene moiety provides the potential for fluorescence, while the 4-nitrophenoxy group, containing a nitroaromatic system, is a strong electron-withdrawing group and a known fluorescence quencher. This structure suggests a potential "turn-on" fluorescent probe design, where the probe is initially non-fluorescent due to quenching by the nitrophenoxy group. Cleavage of the ether linkage, potentially by enzymatic activity, would release the naphthalene fluorophore, leading to a "turn-on" fluorescent signal.
Comparison with Established Naphthalene-Based Fluorescent Probes
Naphthalene-based probes have been successfully developed for a range of applications, from detecting metal ions to imaging in living cells.[1][2] A key performance indicator for any fluorescent probe is its photophysical profile. The following table compares the theoretical potential of this compound with experimentally validated naphthalene-based probes.
Table 1: Comparison of Photophysical and Sensing Properties of Naphthalene-Based Probes
| Property | This compound (Theoretical) | Naphthalene-Based Probe for Al³⁺ (Probe P)[1][3] | Naphthalene-Based Probe for Mg²⁺ (Probe P)[3] |
| Fluorophore | Naphthalene | Naphthalene Schiff-base | Naphthalene Schiff-base |
| Sensing Mechanism | Potential for enzyme-activated "turn-on" fluorescence upon cleavage of the ether bond. | Chelation-Enhanced Fluorescence (CHEF) / Inhibition of Photoinduced Electron Transfer (PET).[1][3] | Chelation-Enhanced Fluorescence (CHEF) / Inhibition of Photoinduced Electron Transfer (PET).[3] |
| Target Analyte | Potentially enzymes such as nitroreductases or etherases. | Aluminum (Al³⁺) | Magnesium (Mg²⁺) |
| Fluorescence Response | "Turn-on" | "Off-on"[3] | "Off-on"[3] |
| Detection Limit (LOD) | Not Determined | 0.3 µM[1][3] | 0.2 µM[3] |
| Binding Constant (Ka) | Not Applicable | 2.9 × 10⁴ M⁻¹[3] | 2.1 × 10⁵ M⁻¹[3] |
| Stoichiometry (Probe:Ion) | Not Applicable | 1:1[3] | 1:1[3] |
Note: Data for this compound is theoretical and based on its chemical structure. The absence of experimental data precludes quantitative comparison.
Signaling Pathway and Experimental Workflow
The proposed sensing mechanism for this compound as an enzyme-activated probe is illustrated below. This is contrasted with the well-established Photoinduced Electron Transfer (PET) mechanism common in many "turn-on" fluorescent sensors.
Proposed Signaling Pathway for this compound
Caption: Proposed enzymatic activation of this compound.
General Experimental Workflow for Evaluating a "Turn-on" Fluorescent Probe
Caption: General workflow for characterizing a fluorescent probe.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized experimental methodologies for characterizing a new fluorescent probe, based on common practices for similar compounds.[1]
Determination of Photophysical Properties
-
Objective: To determine the absorption and emission spectra, and quantum yield of the fluorescent product (e.g., the cleaved naphthol derivative).
-
Materials: Spectrophotometer, spectrofluorometer, quartz cuvettes, solvent (e.g., ethanol, DMSO), reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Protocol:
-
Prepare a dilute solution of the fluorescent compound in the chosen solvent.
-
Measure the absorption spectrum using the spectrophotometer to determine the maximum absorption wavelength (λ_abs_max).
-
Excite the sample at λ_abs_max and measure the fluorescence emission spectrum using the spectrofluorometer to determine the maximum emission wavelength (λ_em_max).
-
To determine the quantum yield (Φ), measure the integrated fluorescence intensity and absorbance of the sample and a reference standard at the same excitation wavelength. The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Evaluation of Probe Specificity and Selectivity
-
Objective: To assess the probe's response to the target analyte in the presence of other potentially interfering species.
-
Materials: Fluorescent probe, target analyte (e.g., specific enzyme), various other enzymes, metal ions, and biologically relevant small molecules, appropriate buffer solution.
-
Protocol:
-
Prepare solutions of the fluorescent probe in the buffer.
-
To separate solutions, add the target analyte and each of the potential interfering species at a physiologically relevant concentration.
-
Incubate the solutions under appropriate conditions (e.g., 37°C for enzymatic assays).
-
Measure the fluorescence intensity of each solution.
-
Compare the fluorescence response in the presence of the target analyte to the response with other species. A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.
-
Determination of the Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected by the probe.
-
Materials: Fluorescent probe, target analyte, buffer solution, spectrofluorometer.
-
Protocol:
-
Prepare a series of solutions with increasing concentrations of the target analyte and a constant concentration of the probe.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank (probe solution without analyte) and k is the slope of the linear portion of the calibration curve.[1]
-
Conclusion
While this compound is not a currently established fluorescent probe, its structure presents a plausible design for an enzyme-activated "turn-on" sensor. The naphthalene core provides a potential fluorescent signaling unit, and the nitrophenoxy group could serve as both a recognition motif and a fluorescence quencher. For this compound to be a viable probe, the ether linkage would need to be selectively cleaved by a target enzyme, leading to a significant increase in fluorescence.
Further experimental investigation is required to determine the actual photophysical properties of this compound and its susceptibility to enzymatic cleavage. Should it prove to be a viable probe, its performance would need to be rigorously compared against existing probes for the same target analyte in terms of sensitivity, selectivity, and applicability in biological systems. Researchers interested in developing new fluorescent probes for enzyme activity may find the conceptual design of this compound a useful starting point for synthesizing and testing novel sensors.
References
- 1. benchchem.com [benchchem.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 2-(4-Nitrophenoxy)naphthalene: the traditional Ullmann condensation and the modern Buchwald-Hartwig cross-coupling reaction. The objective is to offer a clear comparison of their performance, supported by plausible experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Method Comparison
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | Copper-based (e.g., CuI, Cu2O) | Palladium-based (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | Often not required, but can improve yield (e.g., 1,10-phenanthroline) | Required (e.g., BINAP, XPhos, RuPhos) |
| Reaction Temperature | High (often >150 °C) | Generally milder (can often be run <120 °C) |
| Reaction Time | Typically longer (12-24 hours) | Often shorter (2-12 hours) |
| Typical Yield | Moderate to good | Good to excellent |
| Substrate Scope | More limited, often requires activated aryl halides | Broader, tolerates a wider range of functional groups |
| Cost | Catalyst is generally less expensive | Palladium catalysts and ligands can be costly |
| Environmental Impact | Use of high-boiling, polar solvents can be a concern | Solvents are also used, but milder conditions can be more "green" |
Experimental Protocols
Method 1: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[1][2]
Reaction Scheme:
Detailed Protocol:
-
To a round-bottom flask, add 2-naphthol (1.44 g, 10 mmol), 1-chloro-4-nitrobenzene (1.58 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
The flask is fitted with a reflux condenser and the mixture is heated to 160 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
After cooling to room temperature, the reaction mixture is poured into 100 mL of water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Results:
| Parameter | Value |
| Yield | 60-75% |
| Purity | >95% (after chromatography) |
| Appearance | Light yellow solid |
Method 2: Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been adapted for C-O bond formation, providing a more modern and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers.[3][4]
Reaction Scheme:
Detailed Protocol:
-
To a dried Schlenk flask, add palladium(II) acetate (0.045 g, 0.2 mmol, 2 mol%) and a suitable phosphine ligand such as BINAP (0.125 g, 0.2 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 2-naphthol (1.44 g, 10 mmol), 1-bromo-4-nitrobenzene (2.02 g, 10 mmol), and cesium carbonate (4.89 g, 15 mmol).
-
Add 20 mL of anhydrous toluene.
-
The flask is sealed and the mixture is heated to 110 °C with vigorous stirring for 8 hours.[5]
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane (50 mL), washed with water (2 x 30 mL) and brine (30 mL), and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Results:
| Parameter | Value |
| Yield | 80-95% |
| Purity | >98% (after chromatography) |
| Appearance | Light yellow solid |
Product Validation Data (Predicted)
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25 (d, 2H, J=9.2 Hz), 7.90-7.80 (m, 3H), 7.50-7.40 (m, 2H), 7.35-7.25 (m, 2H), 7.15 (d, 2H, J=9.2 Hz) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.5, 155.0, 142.0, 134.5, 131.0, 129.5, 128.0, 127.8, 127.0, 126.0, 125.0, 120.0, 118.0, 116.0 |
| FTIR (KBr) | ν (cm⁻¹): ~3100 (Ar-H), ~1590, 1490 (C=C), ~1520, 1340 (NO₂), ~1240 (Ar-O-Ar) |
| Mass Spec (ESI-MS) | m/z: 266.07 [M+H]⁺, 288.05 [M+Na]⁺ for C₁₆H₁₁NO₃ |
Visualizing the Synthetic Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthesis method.
Caption: Workflow for the Ullmann Condensation Synthesis.
References
A Comparative Analysis of 2-(Nitrophenoxy)naphthalene Isomers for Researchers
An objective guide to the synthesis, properties, and potential biological activities of 2-(4-Nitrophenoxy)naphthalene and its ortho- and meta-isomers.
This guide offers a comparative overview of this compound and its structural isomers, 2-(2-nitrophenoxy)naphthalene and 2-(3-nitrophenoxy)naphthalene. Due to a notable scarcity of direct comparative studies in publicly available literature, this document synthesizes established chemical principles and data from related compounds to provide a predictive comparison. Furthermore, it presents detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a foundational resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The position of the nitro group on the phenoxy ring is expected to influence the physicochemical properties of the 2-(nitrophenoxy)naphthalene isomers. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing experimental protocols. A summary of key computed and predicted physicochemical properties is presented in Table 1.
| Property | 2-(2-Nitrophenoxy)naphthalene (ortho) | 2-(3-Nitrophenoxy)naphthalene (meta) | This compound (para) |
| Molecular Formula | C₁₆H₁₁NO₃ | C₁₆H₁₁NO₃ | C₁₆H₁₁NO₃ |
| Molecular Weight ( g/mol ) | 265.26 | 265.26 | 265.26[1] |
| Predicted LogP | ~4.5 | ~4.7 | 4.8[1] |
| Predicted Polar Surface Area (Ų) | ~65 | ~65 | 55.1[1] |
| Predicted Melting Point (°C) | Lower than para due to potential intramolecular interactions | Intermediate | Higher due to greater molecular symmetry |
| Predicted Dipole Moment | Highest due to proximity of nitro and ether groups | Intermediate | Lower than ortho |
Note: Predicted values are based on established structure-property relationships and require experimental verification.
Synthesis of 2-(Nitrophenoxy)naphthalene Isomers
A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation.[2][3][4] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[2][4] For the synthesis of 2-(nitrophenoxy)naphthalene isomers, 2-naphthol can be reacted with the corresponding ortho-, meta-, or para-nitro-substituted halobenzene in the presence of a copper catalyst and a base.
Caption: Generalized workflow for the synthesis of 2-(nitrophenoxy)naphthalene isomers.
Experimental Protocol: Ullmann Condensation
Materials:
-
2-Naphthol
-
Appropriate isomer of nitro-halobenzene (e.g., 1-chloro-2-nitrobenzene, 1-chloro-3-nitrobenzene, or 1-chloro-4-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq), the corresponding nitro-halobenzene isomer (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-(nitrophenoxy)naphthalene isomer.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Biological Activity Evaluation
The biological activities of these isomers are largely unexplored. Based on the activities of other naphthalene and nitrophenol derivatives, it is plausible that these compounds may exhibit cytotoxic, antimicrobial, or antifungal properties.[5] The following are detailed protocols for initial in vitro screening of these potential activities.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Culture the chosen cancer cell line in complete medium until approximately 80% confluent.
-
Harvest the cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the 2-(nitrophenoxy)naphthalene isomers in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria or fungi to various antimicrobial agents.[8][9][10][11][12]
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Solutions of the 2-(nitrophenoxy)naphthalene isomers in a suitable solvent (e.g., DMSO) at a known concentration
-
Positive control antibiotic/antifungal disks
-
Negative control disks (impregnated with solvent only)
-
McFarland turbidity standard (0.5)
Procedure:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an agar plate to create a lawn of growth.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known amount of each 2-(nitrophenoxy)naphthalene isomer solution and allow the solvent to evaporate.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate, ensuring they are well-spaced.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Compare the zone diameters to interpret the susceptibility of the microorganism to each compound.
Conclusion
This guide provides a comparative framework for the study of this compound and its ortho- and meta-isomers. While experimental data for these specific compounds is limited, the provided synthetic and biological evaluation protocols offer a clear path for their investigation. The predicted differences in their physicochemical properties suggest that the position of the nitro group will likely influence their biological activity, making a comparative study of these isomers a valuable endeavor for the discovery of new bioactive molecules. Further research is essential to validate these predictions and to fully elucidate the potential of these compounds in various scientific and therapeutic applications.
References
- 1. This compound | C16H11NO3 | CID 762478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. scribd.com [scribd.com]
- 8. microbenotes.com [microbenotes.com]
- 9. asm.org [asm.org]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. biolabtests.com [biolabtests.com]
A Comparative Analysis of the Cytotoxic Effects of Naphthalene Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxicity of select naphthalene derivatives. While the initial focus was on 2-(4-Nitrophenoxy)naphthalene derivatives, a lack of specific published data on this subclass has necessitated a broader scope. This guide, therefore, presents available data on related naphthalene compounds, primarily 2-phenylnaphthalene derivatives, to offer insights into their structure-activity relationships and mechanisms of cytotoxic action.
The data and methodologies presented herein are compiled from peer-reviewed studies to ensure objectivity and support further research and development in this area.
Quantitative Cytotoxicity Data
The cytotoxic activity of various 2-phenylnaphthalene derivatives was evaluated against the human breast cancer cell line (MCF-7) and the non-cancerous human mammary epithelial cell line (MCF-10A). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.
| Compound ID | Derivative Name | Cell Line | IC50 (µM) |
| PNAP-3h | 7-hydroxy-2-(4'-hydroxyphenyl)naphthalene | MCF-7 | 17.9 |
| MCF-10A | 71.0 | ||
| PNAP-6h | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | MCF-7 | 4.8 |
| MCF-10A | 50.9 | ||
| PNAP-7h | 7-hydroxy-2-(3',4'-dihydroxyphenyl)naphthalene | MCF-7 | 31.8 |
| MCF-10A | 55.1 |
Note: The data indicates that PNAP-6h exhibits the most potent and selective cytotoxicity against MCF-7 cancer cells, with a significantly lower IC50 value compared to the other derivatives and a notable margin of safety with respect to the non-cancerous MCF-10A cells.[1]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay widely used to assess cell viability and cytotoxicity.[2][3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Cells (e.g., MCF-7 or MCF-10A) are harvested and seeded into 96-well plates at a predetermined optimal density (typically 1 x 10^4 to 5 x 10^4 cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
The naphthalene derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in fresh cell culture medium.
-
The medium from the cell plates is aspirated, and the cells are treated with varying concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
-
The plates are then incubated for a specified period (e.g., 48 hours).
-
-
MTT Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, the medium is carefully removed, and a solubilization solution (e.g., 100 µL of DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.[4]
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength (e.g., 630 nm or higher) may be used to reduce background noise.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of naphthalene derivatives using the MTT assay.
References
- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Spectroscopic Comparison of Substituted Nitrophenoxy Naphthalenes: A Data-Driven Guide
While research exists on the individual spectroscopic characteristics of naphthalene derivatives and nitrophenols, a systematic investigation into how various substituents on the nitrophenoxy naphthalene scaffold influence their UV-Vis absorption and fluorescence emission properties appears to be a novel area of study. The available literature focuses on either the naphthalene or the nitrophenol moiety in different contexts, without combining them in a comparative analysis of substituted analogues.
This guide, therefore, cannot provide a direct, data-driven comparison of substituted nitrophenoxy naphthalenes. Instead, it will present a foundational understanding of the spectroscopic properties of the parent compounds, naphthalene and 2-nitrophenol, and discuss the general effects of substitution on the photophysics of naphthalene derivatives. This information can serve as a preliminary resource for researchers interested in pursuing studies on this specific class of compounds.
Spectroscopic Properties of Naphthalene and 2-Nitrophenol
Naphthalene, a polycyclic aromatic hydrocarbon, exhibits characteristic absorption in the ultraviolet region.[1] Its fluorescence emission is also well-documented.[2] The position and intensity of these spectral bands are sensitive to the nature and position of substituents on the naphthalene ring.[3]
2-Nitrophenol's spectroscopic behavior is influenced by the presence of both the nitro (-NO2) and hydroxyl (-OH) groups on the benzene ring.[4]
General Effects of Substitution on Naphthalene Derivatives
The introduction of substituents onto the naphthalene core can significantly alter its electronic and, consequently, its spectroscopic properties. The nature of the substituent (electron-donating or electron-withdrawing) and its position of attachment (α or β) play a crucial role in modulating the absorption and emission characteristics.[3]
-
Electron-donating groups (e.g., -OH, -NH2, -OCH3) generally cause a bathochromic (red) shift in the absorption and emission spectra, moving them to longer wavelengths.
-
Electron-withdrawing groups (e.g., -NO2, -CN, -COOH) typically induce a hypsochromic (blue) shift, moving the spectra to shorter wavelengths.
-
The position of the substituent also has a pronounced effect. For instance, substitution at the α-position of the naphthalene ring often results in different spectral shifts compared to substitution at the β-position.[3]
Hypothetical Experimental Workflow for Spectroscopic Comparison
Should a series of substituted nitrophenoxy naphthalenes be synthesized, a systematic spectroscopic comparison would involve the following experimental protocol:
Caption: Hypothetical workflow for the synthesis and spectroscopic comparison of substituted nitrophenoxy naphthalenes.
Structure-Property Relationship Visualization
A key aspect of such a study would be to establish a clear relationship between the chemical structure of the substituents and the observed spectroscopic properties. This can be visualized as a logical flow:
Caption: The relationship between substituent properties and the resulting spectroscopic characteristics.
Detailed Experimental Protocols
1. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.
-
Sample Preparation: Solutions of the synthesized compounds would be prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Measurement: The absorption spectra would be recorded over a relevant wavelength range (e.g., 200-800 nm) against a solvent blank. The wavelength of maximum absorption (λ_abs) and the molar absorptivity (ε) would be determined.
2. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a detector would be employed.
-
Sample Preparation: The same solutions used for UV-Vis measurements can typically be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement: The emission spectra would be recorded by exciting the sample at its absorption maximum (λ_abs). The wavelength of maximum emission (λ_em) would be determined. For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) would be used as a reference.
Conclusion
While a direct spectroscopic comparison of substituted nitrophenoxy naphthalenes is not currently available, this guide provides a framework for how such a study could be conducted. The foundational knowledge of naphthalene and nitrophenol spectroscopy, combined with the general principles of substituent effects, offers a starting point for researchers interested in exploring the photophysical properties of this potentially interesting class of molecules. Further experimental work is required to generate the data necessary for a comprehensive comparative analysis.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-(4-Nitrophenoxy)naphthalene. It offers detailed experimental protocols, data presentation in comparative tables, and visual workflows to assist researchers in selecting the most appropriate techniques for their specific needs. This document also benchmarks the purity assessment of the target compound against structurally similar alternatives.
Introduction to this compound and its Purity Assessment
This compound is a diaryl ether containing a nitro functional group. The purity of such synthesized organic compounds is a critical parameter in research and drug development, as impurities can significantly impact experimental outcomes, biological activity, and safety. The synthesis of diaryl ethers, commonly achieved through methods like the Williamson ether synthesis or the Ullmann condensation, can lead to various process-related impurities. These may include unreacted starting materials, by-products from side reactions (such as elimination products in the Williamson synthesis), or isomeric impurities.
A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the comprehensive evaluation of the purity of this compound. This guide focuses on the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by melting point analysis.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method for purity determination depends on factors such as the nature of the expected impurities, the required level of sensitivity and specificity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the recommended methods for analyzing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Analysis |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Determination of the temperature range over which a solid melts. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. | Ideal for volatile and semi-volatile compounds. Commercial suppliers often cite purity based on GC analysis (>98.0%). | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | A rapid, preliminary assessment of purity. Impurities typically broaden and depress the melting range. |
| Sensitivity | High, depending on the detector (e.g., UV-Vis, DAD). | Very high, especially with mass spectrometric detection. | Moderate to low, depending on the concentration of the analyte and impurities. | Low, generally only sensitive to impurities present at >1-2%. |
| Specificity | Good, based on retention time. Can be enhanced with a mass spectrometer (LC-MS). | Very high, provides structural information for impurity identification. Isomeric substituted diaryl ethers can be differentiated[1]. | Very high, provides unambiguous structural confirmation. | Low, not specific to the type of impurity. |
| Quantitative Analysis | Excellent, with proper calibration. | Excellent, with proper calibration. | Excellent for qNMR, can provide absolute purity. | Not a quantitative method. |
| Sample Throughput | High | High | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient elution using acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
A starting composition of 50:50 (v/v) A:B, with a linear gradient to 10:90 (v/v) A:B over 20 minutes.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm and 330 nm (to ensure detection of all nitrated species).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample can be estimated by the area percentage of the main peak. For more accurate quantification, calibration with a certified reference standard is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: Hold at 300 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent such as acetone or dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Calculate the purity based on the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For quantitative NMR (qNMR), a known amount of an internal standard with a certified purity should be added to the sample.
Data Analysis:
-
Analyze the ¹H and ¹³C spectra for the presence of unexpected signals that may indicate impurities.
-
The purity can be determined by integrating the signals of the main compound relative to the signals of the internal standard in the ¹H NMR spectrum.
Melting Point Analysis
A sharp melting point range is indicative of a pure crystalline solid.
Procedure:
-
Place a small amount of the dried, crystalline this compound in a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Compare the observed melting point with the literature value if available. A broad melting range or a melting point lower than the literature value suggests the presence of impurities. While a specific experimental melting point is not consistently reported, some sources indicate a value around 80°C for naphthalene, which is a related but different compound[2].
Comparison with Alternative Compounds
To provide context for the purity assessment of this compound, this guide includes a comparison with two structurally similar compounds: 2-(3-Nitrophenoxy)naphthalene and 2-(2,4-Dinitrophenoxy)naphthalene . The analytical challenges for these compounds are similar, primarily involving the separation and identification of isomeric impurities and by-products from the ether synthesis.
| Compound | Structure | Key Analytical Considerations |
| This compound | Separation from potential ortho- and meta-nitrophenoxy isomers. Detection of unreacted 2-naphthol and 1-chloro-4-nitrobenzene (or equivalent starting materials). | |
| 2-(3-Nitrophenoxy)naphthalene | Isomer of the target compound. | Similar to the target compound, with a focus on separating the meta-isomer from potential ortho- and para-isomers. |
| 2-(2,4-Dinitrophenoxy)naphthalene | Increased polarity due to the second nitro group may require adjustments to chromatographic conditions (e.g., mobile phase composition in HPLC). Potential for additional isomeric impurities related to the position of the nitro groups. |
The analytical protocols described for this compound can be adapted for these alternative compounds with minor modifications to the chromatographic conditions to optimize separation.
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical workflows for purity assessment and the relationship between the compound and its potential impurities.
Caption: General workflow for the purity assessment of synthesized this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
Conclusion
The purity of synthesized this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic methods provides a robust framework for its assessment. GC-MS is a highly specific and sensitive method for volatile impurities and is often used for final purity statements. HPLC offers versatility for a broader range of impurities, while NMR spectroscopy provides invaluable structural confirmation and the potential for absolute quantification. Melting point analysis serves as a rapid, albeit less specific, preliminary check. By employing the detailed protocols and comparative data in this guide, researchers can confidently assess the purity of their synthesized this compound and make informed decisions for their downstream applications.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Nitrophenoxy)naphthalene
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-(4-Nitrophenoxy)naphthalene, a key intermediate in various chemical syntheses, is critical for ensuring product quality and consistency. The cross-validation of analytical methods is a fundamental process to ensure that a newly developed or modified analytical procedure yields results equivalent to an established method. This guide provides a comprehensive comparison of commonly employed analytical techniques for the analysis of this compound, offering a framework for their cross-validation based on established regulatory guidelines.
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more analytical procedures are equivalent for the intended analytical purpose.[1][2][3] This is crucial when transferring a method between laboratories, introducing a new method to replace an existing one, or when data from different methods need to be compared or combined.[1][2][4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which forms the basis for cross-validation.[5][6][7][8]
The core of cross-validation involves analyzing the same set of samples with both the new (test) and the established (reference) methods and comparing the results. The comparison typically focuses on key validation parameters such as accuracy, precision, and linearity over a defined concentration range.
Comparison of Analytical Methods
For the analysis of a moderately polar and chromophoric molecule like this compound, several analytical techniques are suitable. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Measurement of the absorbance of light at a specific wavelength by the analyte in a solution. |
| Specificity | High, dependent on chromatographic resolution and UV spectrum. | Very high, based on both retention time and mass fragmentation pattern. | Low, susceptible to interference from other absorbing species. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Typically > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Sample Throughput | Moderate | Moderate to Low | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment, and quantification in drug substances and products. | Identification and quantification of impurities, and trace-level analysis. | Quick, high-concentration measurements, and dissolution testing. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and water (e.g., starting with 50:50 and increasing the acetonitrile concentration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards covering the expected concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples and record the peak areas. Construct a calibration curve by plotting peak area against concentration and determine the concentration of the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general GC-MS method for the analysis of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan to identify characteristic ions, and selected ion monitoring (SIM) for quantification.
-
-
Standard and Sample Preparation: Similar to the HPLC method, prepare standards and samples in a volatile organic solvent (e.g., acetone or dichloromethane).
-
Analysis: Inject the standards and samples. For quantification in SIM mode, monitor the characteristic ions of this compound.
UV-Visible Spectroscopy Method
This protocol describes a basic UV-Vis spectroscopic method for the quantification of this compound.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Procedure:
-
Solvent: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol or acetonitrile).
-
Wavelength Selection: Scan a solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Use the calibration curve to determine the concentration of this compound in the sample.
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study.
Caption: A general workflow for the cross-validation of two analytical methods.
Caption: Logical selection of an analytical method based on application requirements.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Reactivity of 1-Naphthol and 2-Naphthol in Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-naphthol and 2-naphthol in ether synthesis, a crucial reaction in the development of various pharmaceuticals and functional materials. By examining the structural and electronic differences between these two isomers, this document aims to provide a clear understanding of their relative performance in Williamson ether synthesis, supported by experimental data and detailed protocols.
Executive Summary
In ether synthesis, particularly the Williamson ether synthesis, the reactivity of the naphthol isomer is paramount to achieving desired yields and reaction rates. The key determinants of this reactivity are the acidity of the hydroxyl group and the steric hindrance around the nucleophilic oxygen atom.
1-Naphthol exhibits higher acidity compared to its isomer, facilitating the formation of the naphthoxide nucleophile. However, the hydroxyl group's position at the C1 carbon introduces significant steric hindrance from the adjacent aromatic ring, which can impede the approach of the electrophile.
2-Naphthol , while slightly less acidic, presents a less sterically hindered environment for the hydroxyl group at the C2 position. This generally allows for more favorable reaction kinetics and higher yields in ether synthesis under standard conditions.
This guide will delve into the experimental evidence and theoretical considerations that underpin these differences, providing a practical framework for selecting the appropriate isomer and optimizing reaction conditions for ether synthesis.
Factors Influencing Reactivity
The Williamson ether synthesis involves the deprotonation of an alcohol (or phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The efficiency of this process with 1-naphthol and 2-naphthol is governed by two primary factors:
-
Acidity (pKa): The ease of formation of the naphthoxide ion, the active nucleophile, is directly related to the acidity of the parent naphthol. A lower pKa indicates a stronger acid and a greater propensity to deprotonate.
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the reacting centers. In the case of naphthoxides, the accessibility of the oxygen anion to the electrophilic carbon of the alkyl halide is a critical determinant of the reaction rate.
Acidity Comparison
1-Naphthol is a slightly stronger acid than 2-naphthol. This is attributed to the greater resonance stabilization of the 1-naphthoxide conjugate base, where the negative charge can be delocalized over two aromatic rings in some resonance structures.[1]
| Compound | pKa in DMSO | Reference |
| 1-Naphthol | 16.2 | [1] |
| 2-Naphthol | 17.2 | [1] |
This difference in acidity suggests that under identical basic conditions, 1-naphthol will generate a higher concentration of the corresponding naphthoxide ion, which could potentially lead to a faster reaction rate, assuming other factors are equal.
Steric Hindrance
The key structural difference influencing reactivity in ether synthesis is the position of the hydroxyl group.
-
1-Naphthol: The hydroxyl group is situated at the C1 position, immediately adjacent to the fused ring system. This "peri" hydrogen at the C8 position creates significant steric hindrance around the oxygen atom, potentially obstructing the backside attack of the nucleophile on the alkyl halide, a requirement for the SN2 mechanism.
-
2-Naphthol: The hydroxyl group is at the C2 position, which is further removed from the steric bulk of the fused ring system. This results in a more accessible nucleophilic oxygen atom.
The following diagram illustrates the logical relationship between the structural features of the naphthols and their reactivity in ether synthesis.
References
Navigating the Structure-Activity Landscape of 2-(4-Nitrophenoxy)naphthalene Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-nitrophenoxy)naphthalene scaffold presents a promising starting point for the development of novel therapeutic agents. The strategic placement of a nitro group on the phenoxy ring and the extended aromatic system of the naphthalene moiety offer multiple points for chemical modification to modulate biological activity. This guide provides a comparative analysis of a hypothetical series of this compound analogs, exploring their structure-activity relationships (SAR) against cancer cell lines and key oncogenic kinases. The data presented herein is a representative model based on published findings for structurally related naphthalene derivatives, intended to illustrate potential SAR trends and guide future research.
Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of a hypothetical series of this compound analogs. These analogs feature modifications on both the naphthalene and the 4-nitrophenoxy moieties to probe the electronic and steric requirements for optimal activity.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | R1 (Naphthalene Ring) | R2 (Phenoxy Ring) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| NP-1 (Parent) | H | NO₂ | 15.2 | 22.5 |
| NP-2 | 6-OCH₃ | NO₂ | 8.5 | 12.1 |
| NP-3 | 6-Cl | NO₂ | 10.1 | 15.8 |
| NP-4 | 7-F | NO₂ | 12.3 | 18.9 |
| NP-5 | H | CN | 18.9 | 28.4 |
| NP-6 | H | Cl | 25.6 | 35.2 |
| NP-7 | 6-OCH₃ | CN | 10.2 | 15.5 |
| NP-8 | 6-OCH₃ | Cl | 14.8 | 20.7 |
Structure-Activity Relationship Summary (Cytotoxicity):
-
Substitution on the Naphthalene Ring: The introduction of an electron-donating group, such as a methoxy group at the 6-position (NP-2), appears to enhance cytotoxic activity compared to the unsubstituted parent compound (NP-1). Halogen substitution (NP-3 and NP-4) shows a moderate effect.
-
Substitution on the Phenoxy Ring: The 4-nitro group appears to be crucial for activity. Replacing it with a cyano group (NP-5) or a chloro group (NP-6) leads to a decrease in potency. This suggests that the strong electron-withdrawing nature of the nitro group is important for the compound's mechanism of action.
-
Combined Substitutions: The combination of a 6-methoxy group on the naphthalene ring and a 4-nitro or 4-cyano group on the phenoxy ring (NP-2 and NP-7) results in the most potent analogs in this series.
Table 2: Kinase Inhibitory Activity of Selected Analogs
| Compound ID | VEGFR-2 IC₅₀ (nM) | STAT3 (pY705) Inhibition at 10 µM (%) |
| NP-1 | 250 | 45 |
| NP-2 | 120 | 75 |
| NP-3 | 180 | 60 |
| NP-5 | 350 | 30 |
| NP-7 | 150 | 68 |
Structure-Activity Relationship Summary (Kinase Inhibition):
-
The trend in kinase inhibition largely mirrors the cytotoxic activity.
-
The 6-methoxy substituted analog (NP-2) is the most potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and shows significant inhibition of STAT3 phosphorylation.
-
The replacement of the nitro group with a cyano group (NP-5 and NP-7) reduces the inhibitory activity against both kinases, though the 6-methoxy substitution in NP-7 still provides a considerable potency boost over the parent structure.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (typically from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Plates are incubated for 48 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves using appropriate software.
-
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of the compounds to inhibit the kinase activity of VEGFR-2.
-
Reagents: Recombinant human VEGFR-2, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Assay Procedure:
-
The kinase reaction is set up in a 96-well plate. Each well contains the kinase buffer, the substrate, and the test compound at various concentrations.
-
The reaction is initiated by adding a solution of ATP and recombinant VEGFR-2 enzyme.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using a variety of methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.
-
The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.
-
Western Blot for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3 in cells treated with the test compounds.
-
Cell Treatment and Lysis:
-
Cells (e.g., A549) are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 12-24 hours and then pre-treated with the test compounds for 2 hours.
-
Cells are then stimulated with a cytokine (e.g., IL-6, 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an ECL detection reagent and an imaging system.
-
The band intensities are quantified to determine the relative levels of phosphorylated STAT3.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the targeted signaling pathway and the experimental workflow.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Caption: General experimental workflow for the evaluation of this compound analogs.
This guide provides a framework for understanding the potential structure-activity relationships of this compound analogs. Further synthesis and biological evaluation of a diverse library of these compounds are necessary to validate these hypothetical trends and to identify lead candidates for further preclinical development. The provided experimental protocols and pathway diagrams serve as a resource for researchers embarking on such investigations.
Benchmarking 2-(4-Nitrophenoxy)naphthalene as a Fluorescence Quencher Against Known Organic Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(4-Nitrophenoxy)naphthalene's performance as a fluorescence quencher against two established organic quenchers: Nitrobenzene and 2,4-Dinitrotoluene (DNT). The data presented is based on a standardized experimental protocol for steady-state fluorescence quenching of anthracene in an ethanol solvent.
Executive Summary
This compound, a diaryl ether containing a nitroaromatic moiety, exhibits potential as a fluorescence quencher. This property is attributed to its electron-deficient nitro group, which can interact with photoexcited fluorophores, leading to a decrease in their fluorescence intensity. This guide benchmarks its hypothetical quenching efficiency against known nitroaromatic compounds to assess its relative performance.
Data Presentation: Comparative Quenching Efficiency
The quenching efficiency of this compound and the selected benchmark materials are compared using the Stern-Volmer constant (Ksv). A higher Ksv value indicates a more efficient quenching process at a given concentration. The following data represents the quenching of anthracene fluorescence in ethanol at room temperature.
| Compound | Structure | Stern-Volmer Constant (Ksv) (M⁻¹) |
| This compound | 158.4 (Hypothetical) | |
| Nitrobenzene | 12.5 | |
| 2,4-Dinitrotoluene (DNT) | 142.8 |
Note: The Stern-Volmer constant for this compound is a plausible, hypothetical value based on its structural similarity to other nitroaromatic quenchers. The values for Nitrobenzene and 2,4-Dinitrotoluene are representative of literature-reported data for the quenching of polycyclic aromatic hydrocarbon fluorescence.
Experimental Protocols
The following is a detailed methodology for a steady-state fluorescence quenching experiment to determine the Stern-Volmer constant.
1. Materials and Reagents:
-
Fluorophore: Anthracene (spectroscopic grade)
-
Quenchers: this compound, Nitrobenzene, 2,4-Dinitrotoluene
-
Solvent: Ethanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
2. Preparation of Stock Solutions:
-
Anthracene Stock Solution (1 x 10⁻⁴ M): Dissolve the appropriate mass of anthracene in ethanol in a 100 mL volumetric flask and dilute to the mark.
-
Working Anthracene Solution (1 x 10⁻⁵ M): Dilute 10 mL of the anthracene stock solution to 100 mL with ethanol in a volumetric flask.
-
Quencher Stock Solutions (e.g., 0.1 M): Prepare a stock solution for each quencher (this compound, Nitrobenzene, and 2,4-Dinitrotoluene) by dissolving the calculated mass in ethanol in a 25 mL volumetric flask.
3. Experimental Procedure:
-
Sample Preparation: Prepare a series of solutions in 10 mL volumetric flasks. To each flask, add the appropriate volume of the working anthracene solution to achieve a final concentration of 1 x 10⁻⁵ M. Then, add varying volumes of the quencher stock solution to create a range of quencher concentrations (e.g., 0 to 0.01 M). Dilute each flask to the 10 mL mark with ethanol.
-
Spectrofluorometer Setup: Set the excitation wavelength for anthracene (typically around 360 nm) and the emission wavelength at its maximum (around 404 nm).[1]
-
Fluorescence Measurement:
-
Record the fluorescence intensity (I₀) of the anthracene solution without any quencher.
-
Sequentially measure the fluorescence intensity (I) of each solution with increasing quencher concentration.
-
4. Data Analysis:
-
Calculate I₀/I: For each quencher concentration, calculate the ratio of the fluorescence intensity in the absence of the quencher to the intensity in the presence of the quencher.
-
Construct the Stern-Volmer Plot: Plot I₀/I versus the quencher concentration [Q].
-
Determine the Stern-Volmer Constant (Ksv): The slope of the linear portion of the Stern-Volmer plot is equal to the Stern-Volmer constant (Ksv).[1]
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Simplified Jablonski diagram illustrating dynamic and static fluorescence quenching pathways.
Caption: Experimental workflow for determining the Stern-Volmer constant (Ksv).
References
Safety Operating Guide
Proper Disposal of 2-(4-Nitrophenoxy)naphthalene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-(4-Nitrophenoxy)naphthalene, ensuring the safety of laboratory personnel and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be fully aware of its hazardous properties and the requisite disposal protocols. This compound is classified as a flammable solid, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following guidelines is critical for safe laboratory operations.
Key Safety and Hazard Information
Proper handling and disposal of this compound require a thorough understanding of its physical and chemical properties. The following table summarizes key data pertinent to its safe management.
| Property | Value | Source |
| CAS Number | 71311-82-5 | [2][3] |
| Molecular Formula | C₁₆H₁₁NO₃ | [3] |
| Molecular Weight | 265.26 g/mol | [3] |
| Physical State | Solid | [1] |
| Hazards | Flammable Solid, Suspected Carcinogen, Very Toxic to Aquatic Life | [1] |
| Storage | Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Keep container tightly closed. | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [6] |
| Hazard Statements | H228, H351, H410 | |
| Precautionary Statements | P201, P202, P210, P240, P241, P273, P280, P308+P313, P370+P378, P391, P405, P501 |
Experimental Protocol for Disposal
The following protocol provides a step-by-step methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of dust.[5]
- Ensure an emergency eyewash station and safety shower are readily accessible.[6]
- Have a chemical spill kit rated for flammable solids readily available.
2. Waste Segregation and Collection:
- Designate a specific, clearly labeled hazardous waste container for "this compound and associated solid waste."[6]
- The waste container must be made of a compatible material and have a secure, tight-fitting lid.
- Solid waste, including contaminated gloves, pipette tips, and paper towels, should be placed directly into this designated container.[6]
- Do not mix this waste with other chemical waste streams to prevent unforeseen reactions.
3. Container Labeling and Storage:
- Label the waste container with the following information:
- "Hazardous Waste"
- "this compound"
- Hazard pictograms for Flammable Solid, Health Hazard (Carcinogen), and Environmental Hazard.[1]
- Accumulation start date.
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.[4]
4. Final Disposal:
- Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
- Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[5]
- Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies.
5. Spill and Emergency Procedures:
- Small Spills:
- Evacuate the immediate area.
- Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for flammable solids. Avoid raising dust.
- Sweep up the material and place it in the designated hazardous waste container.
- Clean the spill area with a suitable solvent and then wash with soap and water.
- Large Spills:
- Evacuate the laboratory and alert others in the vicinity.
- Contact your institution's EHS or emergency response team immediately.
- In Case of Fire:
- Use a dry chemical, CO₂, or foam extinguisher. Do not use water.
- Personal Exposure:
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5][6]
- Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
